4-Bromo-5-fluoro-2-methylbenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCSNKNBWWEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629220 | |
| Record name | 4-Bromo-5-fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-15-9 | |
| Record name | 4-Bromo-5-fluoro-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 916792-15-9)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 4-Bromo-5-fluoro-2-methylbenzonitrile, a key building block in modern medicinal chemistry and materials science. This document consolidates available physicochemical data, proposes a detailed synthetic protocol, and explores its applications, particularly in the development of kinase inhibitors.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information from chemical suppliers and databases.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 916792-15-9 | Multiple |
| Molecular Formula | C₈H₅BrFN | [2][3] |
| Molecular Weight | 214.03 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=CC(Br)=C(F)C=C1C#N | [3] |
| InChI | InChI=1S/C8H5BrFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Solubility | No data available | |
| Appearance | Typically a solid | Inferred from similar compounds |
| Storage | Store in a cool, dry, well-ventilated area |
Synthesis and Experimental Protocols
Proposed Synthesis: Diazotization and Sandmeyer Reaction
This proposed two-step protocol involves the diazotization of the corresponding aniline derivative followed by a cyanation reaction.
Step 1: Diazotization of 4-amino-2-bromo-1-fluoro-5-methylbenzene
-
Dissolve 4-amino-2-bromo-1-fluoro-5-methylbenzene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction (Cyanation)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from closely related structures. Researchers should expect the following general features:
-
¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine, fluorine, and nitrile groups.
-
¹³C NMR: Resonances for the eight carbon atoms, including the nitrile carbon, the methyl carbon, and the six aromatic carbons. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
-
IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Applications in Research and Development
Halogenated benzonitriles are valuable intermediates in the synthesis of complex organic molecules due to the versatility of the nitrile group and the potential for cross-coupling reactions at the halogenated sites.
Role in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors as it can mimic the hinge-binding motif of ATP.[5] Substituted benzonitriles, such as this compound, can serve as key precursors for constructing these and other inhibitor scaffolds. The bromo- and fluoro-substituents allow for precise chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.[5]
The general workflow for incorporating such a building block into a kinase inhibitor might involve:
-
Suzuki or Stille Coupling: The bromine atom can be replaced with a larger aromatic or heteroaromatic group via a palladium-catalyzed cross-coupling reaction.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the electron-withdrawing nitrile group, can be displaced by nucleophiles such as amines or thiols to introduce new functionalities.
-
Nitrile Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not universally available, general guidelines for handling halogenated aromatic nitriles should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.
In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. Dispose of the chemical and its container in accordance with local regulations.
References
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzonitrile
This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile, a compound relevant to researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Properties
This compound is a substituted aromatic nitrile. Its core structure consists of a benzene ring functionalized with four different groups: bromo, fluoro, methyl, and nitrile. The specific arrangement of these substituents dictates its chemical reactivity and properties.
The quantitative properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 916792-15-9 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1][2][3] |
| Molecular Weight | 214.03 g/mol | [1][2][3] |
| Exact Mass | 212.95894 Da | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 106.7 ± 25.9 °C | [3] |
| Refractive Index | 1.567 | [3] |
| Polar Surface Area | 23.8 Ų | [3] |
Molecular Structure Visualization
The structural arrangement of this compound features a central benzene ring. The substituents are positioned as follows, following standard IUPAC nomenclature: a nitrile group (-C≡N) defines position 1, followed by a methyl group (-CH₃) at position 2, a bromine atom (-Br) at position 4, and a fluorine atom (-F) at position 5.
Caption: Molecular structure of this compound.
Experimental Protocols and Safe Handling
While specific, detailed experimental protocols for the synthesis or application of this compound are not publicly available in general chemical databases, established safe handling procedures for laboratory reagents of this nature are critical. This compound can be used as a reference substance for drug impurities and as a reagent in biomedical research.[1]
Precautions for Safe Handling:
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including lab coats, safety glasses, and gloves, to prevent contact with skin and eyes.[1][3]
-
Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[3]
Conditions for Safe Storage:
-
Container: Keep the container tightly closed to prevent contamination and reaction with moisture or air.[3]
-
Environment: Store in a dry, cool, and well-ventilated place.[3] Recommended long-term storage is at -20°C (1-2 years), with short-term storage at -4°C (1-2 weeks) being acceptable.[1]
-
Incompatibilities: Store away from foodstuff containers and other incompatible materials.[3]
Disposal:
-
Waste generated from experiments involving this compound should be classified and stored separately. It must be handed over to a professional hazardous waste disposal company to avoid environmental pollution.[1]
References
Physical and chemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9), a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data in public literature, this document compiles available information, clearly distinguishing between predicted and experimentally determined values. Furthermore, it outlines general experimental protocols for the synthesis and characterization of related substituted benzonitriles, offering a valuable resource for researchers working with this class of compounds. While specific biological activity and associated signaling pathways for this compound are not yet documented, a conceptual workflow for its potential screening in a drug discovery context is presented.
Introduction
This compound is a substituted aromatic compound containing a nitrile group, a bromine atom, a fluorine atom, and a methyl group attached to the benzene ring. Such polysubstituted aromatic compounds are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. The unique combination of functional groups in this compound offers multiple reaction sites for further chemical transformations, making it a potentially versatile building block in drug discovery and development. This guide aims to consolidate the currently available information on this compound to facilitate its use in research settings.
Physical and Chemical Properties
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 916792-15-9 | [1] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1F)Br)C#N | N/A |
| InChIKey | ULVCSNKNBWWEMI-UHFFFAOYSA-N | N/A |
Physical Properties
Note: The following physical properties are largely predicted and should be used with caution. Experimental verification is recommended.
| Property | Value | Source |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 106.7 ± 25.9 °C (Predicted) | |
| Refractive Index | 1.567 (Predicted) | |
| Solubility | No data available | [1] |
| XLogP3 | 2.8 (Predicted) | |
| PSA (Polar Surface Area) | 23.79 Ų |
Chemical Properties and Reactivity
While specific reactivity data for this compound is scarce, its chemical behavior can be inferred from its functional groups:
-
Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. It also activates the aromatic ring towards nucleophilic substitution.
-
Aryl Bromide (Ar-Br): The bromine atom is a good leaving group and can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Aryl Fluoride (Ar-F): The fluorine atom is generally less reactive in cross-coupling reactions compared to bromine. However, it can influence the electronic properties of the aromatic ring and may be susceptible to nucleophilic aromatic substitution under specific conditions.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group and can influence the regioselectivity of electrophilic aromatic substitution reactions.
Experimental Protocols (General)
Specific, validated experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, general methods for the synthesis and characterization of substituted benzonitriles can be adapted.
General Synthetic Approach: Sandmeyer Reaction
One common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
Caption: General workflow for the Sandmeyer reaction.
Experimental Protocol (General Example):
-
Diazotization: Dissolve the corresponding substituted aniline (e.g., 4-bromo-5-fluoro-2-methylaniline) in a mixture of a mineral acid (e.g., HCl) and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt solution to the CuCN mixture. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography.
General Analytical Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound would be expected to show signals for the aromatic protons and the methyl protons. The coupling patterns would be complex due to splitting by both neighboring protons and the fluorine atom.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms, with their chemical shifts influenced by the attached functional groups.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically below 1000 cm⁻¹.
-
C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern could provide structural information. A characteristic feature would be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks with a mass difference of 2 Da.
Applications in Drug Discovery (Hypothetical Workflow)
While no specific biological activity has been reported for this compound, its structural features suggest it could be a valuable scaffold in medicinal chemistry. The following diagram illustrates a hypothetical workflow for screening such a compound in a drug discovery program.
Caption: A conceptual drug discovery workflow.
This workflow highlights how this compound could serve as a starting point for generating a library of diverse compounds. These derivatives could then be screened against various biological targets. Active compounds, or "hits," would undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to the identification of a preclinical drug candidate.
Safety and Handling
Detailed toxicology data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical compound with potential as a building block in organic synthesis, particularly in the field of drug discovery. However, a significant lack of experimentally determined physical, chemical, and biological data exists in the public domain. This guide has compiled the available information and provided a framework of general experimental procedures and a hypothetical application workflow to aid researchers. Further experimental investigation is crucial to fully characterize this compound and unlock its potential in scientific research and development.
References
Spectroscopic Analysis of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). Due to the limited availability of public domain spectral data for this specific compound, this document outlines the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents tables summarizing the expected spectral characteristics based on the analysis of structurally similar compounds. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this molecule.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 916792-15-9 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Chemical Structure | |
Spectral Data (Predicted)
¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~ 7.6 - 7.8 | d | ~ 8 - 10 | 1H | Ar-H |
| ~ 7.3 - 7.5 | d | ~ 6 - 8 | 1H | Ar-H |
| ~ 2.4 - 2.6 | s | - | 3H | -CH ₃ |
¹³C NMR (Carbon-13 NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 (d, ¹JCF) | C -F |
| ~ 135 - 140 | Ar-C |
| ~ 130 - 135 | Ar-C |
| ~ 120 - 125 | C -Br |
| ~ 115 - 120 | Ar-C |
| ~ 115 - 120 | C N |
| ~ 110 - 115 (d, ²JCF) | Ar-C |
| ~ 20 - 25 | -C H₃ |
IR (Infrared) Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2220 - 2240 | Strong, Sharp | C≡N stretch |
| ~ 3000 - 3100 | Medium | Ar C-H stretch |
| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch |
| ~ 1550 - 1600 | Medium to Strong | C=C stretch (aromatic) |
| ~ 1200 - 1300 | Strong | C-F stretch |
| ~ 1000 - 1100 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 213/215 | ~ 100 / ~ 98 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 198/200 | Variable | [M-CH₃]⁺ |
| 134 | Variable | [M-Br]⁺ |
| 107 | Variable | [M-Br-CN]⁺ |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.
-
¹³C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans (typically >1024) are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.
-
Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
4-Bromo-5-fluoro-2-methylbenzonitrile literature review and citations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-fluoro-2-methylbenzonitrile is a halogenated aromatic nitrile with the chemical formula C₈H₅BrFN.[1][2] Its structure, featuring a combination of bromo, fluoro, methyl, and cyano functional groups, suggests its potential as a versatile building block in organic synthesis. This technical guide provides a summary of the available information on this compound, including its chemical and physical properties. Due to a notable lack of specific published literature on this compound, this document also explores the general synthesis and applications of structurally related benzonitriles to infer its potential utility in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from chemical supplier catalogs.[1][2][3]
| Property | Value | Reference |
| CAS Number | 916792-15-9 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 106.7 ± 25.9 °C | [3] |
| Refractive Index | 1.567 | [3] |
Synthesis Strategies for Substituted Benzonitriles
Sandmeyer Reaction
The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4][5] This approach is particularly useful for introducing a nitrile group to an aromatic ring with a substitution pattern that may not be accessible through other means. The general workflow for a Sandmeyer reaction to produce a benzonitrile is depicted below.
Caption: General workflow of the Sandmeyer reaction for benzonitrile synthesis.
Hypothetical Application to this compound:
To synthesize this compound via this method, one would theoretically start with 4-Bromo-5-fluoro-2-methylaniline. This aniline would first be diazotized using sodium nitrite in the presence of a strong acid. The resulting diazonium salt would then be treated with a cyanide source, typically copper(I) cyanide, to yield the desired product.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SₙAr) is another powerful tool for the synthesis of highly functionalized aromatic compounds, particularly those containing electron-withdrawing groups and good leaving groups.[6][7] Given the presence of two halogen atoms on the benzene ring of potential precursors, this method could be a viable route.
The feasibility of an SₙAr reaction is dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. In a potential precursor like a di-halogenated toluene, the fluorine atom is generally a better leaving group in SₙAr than bromine.
Potential Applications in Drug Discovery and Materials Science
While no specific biological activity or applications have been documented for this compound itself, its structural motifs are present in compounds with significant utility in various fields.
Many substituted benzonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8][9] For instance, related compounds like 4-bromo-2-fluorobenzonitrile are used in the development of kinase inhibitors and central nervous system (CNS) drugs.[8][9] The unique substitution pattern of this compound could offer novel steric and electronic properties to potential drug candidates.
Furthermore, fluorinated benzonitriles are employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and as intermediates in the production of agrochemicals.[9]
Experimental Considerations and Safety
When working with this compound, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]
Storage: The compound should be stored in a cool, dry place. For short-term storage (1-2 weeks), -4°C is recommended, while longer-term storage (1-2 years) should be at -20°C.[1]
Conclusion
This compound is a chemical compound with potential as a building block in synthetic chemistry. While detailed experimental protocols and specific applications are not currently available in the public domain, its structural features suggest possible utility in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound could likely be achieved through established methodologies such as the Sandmeyer reaction or nucleophilic aromatic substitution. Further research is required to fully elucidate the chemical reactivity and potential applications of this molecule.
References
- 1. 916792-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. scholars.wlu.ca [scholars.wlu.ca]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Navigating the C8H5BrFN Chemical Space: A Technical Guide for Researchers
An In-depth Exploration of Biologically Active Brominated and Fluorinated Heterocyclic Cores for Drug Discovery and Development
The chemical formula C8H5BrFN represents a diverse landscape of isomers with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of key isomeric scaffolds derived from this formula, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Core Isomeric Scaffolds of C8H5BrFN
While the molecular formula C8H5BrFN can correspond to numerous isomers, this guide will focus on three principal heterocyclic cores that are prominent in medicinal chemistry and have demonstrated a wide range of biological activities:
-
Quinoline Core: Specifically, 6-bromo-8-fluoroquinoline .
-
Isoquinoline Core: Highlighting 7-bromo-5-fluoroisoquinoline .
-
Indole Core: Featuring 5-bromo-3-fluoro-1H-indole .
These structures have been selected based on their relevance in published research and their potential as scaffolds for the development of novel drugs.
Quantitative Data Summary
The following table summarizes key quantitative data for representative compounds from each core scaffold class, focusing on their anticancer and antimicrobial activities.
| Compound/Class | Core Scaffold | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| Fluoroquinolone Derivatives | Quinoline | Anticancer | MTT Assay | HepG2 (Liver Cancer) | 22.09 µM | [1] |
| Fluoroquinolone Derivatives | Quinoline | Anticancer | MTT Assay | HCT-116 (Colon Cancer) | 24.2 µM | [1] |
| Ciprofloxacin Derivative (4-BHPCP) | Quinoline | Anticancer | Cytotoxicity Assay | KG1-a (Myeloid Leukemia) | 25 µM | [2] |
| Fluoroquinolone Derivatives | Quinoline | Antimicrobial | MIC Assay | S. aureus | - | [3] |
| Fluoroquinolone Derivatives | Quinoline | Antimicrobial | MIC Assay | P. aeruginosa | - | [3] |
| Sitafloxacin | Quinoline | Antimicrobial | MIC Assay | B. melitensis | 0.12 µg/ml | [4] |
| Levofloxacin | Quinoline | Antimicrobial | MIC Assay | B. melitensis | 0.5 µg/ml | [4] |
| 5-Fluoroindole Derivatives | Indole | Antiviral (HCV) | Replicon Assay | Huh-7.5 cells | - | [5] |
| 5-Bromoindole Derivatives | Indole | Anti-inflammatory | COX-1/COX-2 Inhibition | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis and analysis of the core scaffolds.
Synthesis of 6-bromo-8-fluoroquinoline
The synthesis of substituted quinolines can be achieved through various methods, with the Skraup synthesis and the Friedländer condensation being classical and versatile approaches.
Friedländer Annulation for Substituted Quinolines:
This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by an acid or base.
-
Materials: 2-amino-3,5-dibromobenzaldehyde, a ketone (e.g., acetophenone), and a catalyst (e.g., glacial acetic acid).
-
Procedure (Microwave-Assisted):
-
In a microwave synthesis vial, combine 2-amino-3,5-dibromobenzaldehyde (1.0 mmol) and the desired active methylene compound (1.1 mmol).
-
Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.
-
Seal the vial and irradiate in a microwave synthesizer at 160°C for 5-15 minutes with stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the vial and quench the reaction by pouring the mixture into ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[6]
-
Synthesis of 5-Bromo-1H-indole
A common route to substituted indoles involves the protection of the indole nitrogen, followed by bromination and deprotection.
-
Materials: Indole, sodium bisulfite, acetic anhydride, bromine, sodium hydroxide.
-
Procedure:
-
Preparation of Sodium Indoline-2-Sulfonate: Dissolve indole in ethanol and add to a solution of sodium bisulfite in water. Stir overnight and collect the resulting solid.[7]
-
Acetylation: Suspend the sodium indoline-2-sulfonate in acetic anhydride and heat to form the acetylated intermediate.[7]
-
Bromination: Dissolve the acetylated compound in water at 0-5°C and add bromine dropwise.[7]
-
Deprotection and Cyclization: Add sodium bisulfite to remove excess bromine, then neutralize with sodium hydroxide. Heat the solution to facilitate the formation of 5-bromoindole.[7]
-
Analytical Methods for Quinoline Derivatives
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of quinoline derivatives.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., Dikma Diamonsil C18(2), 5µm, 4.6mm × 250mm).[8]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 5.5, 15 mM).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.[8]
-
Quantification: A calibration curve is generated using standard solutions of the analyte.
Signaling Pathways and Mechanisms of Action
The biological activity of these heterocyclic compounds is often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Quinolone Derivatives: Targeting DNA Topoisomerases
A primary mechanism of action for many quinolone derivatives, particularly fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10] In the context of cancer, some fluoroquinolones have been shown to inhibit human topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][11]
Workflow for Investigating Topoisomerase Inhibition:
Caption: Workflow for determining the inhibitory activity of a compound on Topoisomerase II.
Signaling Pathway for Fluoroquinolone-Induced Apoptosis in Cancer Cells:
Caption: Simplified signaling pathway of apoptosis induced by Topoisomerase II inhibitors.
Indole Derivatives: Diverse Biological Targets
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. Halogenated indoles, in particular, have shown promise as anticancer, anti-inflammatory, and antiviral agents.[5][12] Their mechanisms of action are diverse and can include the inhibition of kinases, modulation of microtubule dynamics, and interference with viral replication processes.
Conclusion
The C8H5BrFN chemical formula encompasses a rich diversity of isomeric structures with significant therapeutic potential. The quinoline, isoquinoline, and indole cores, particularly when substituted with bromine and fluorine, represent promising scaffolds for the development of novel anticancer, antimicrobial, and antiviral agents. This technical guide has provided a foundational overview of the quantitative biological data, experimental protocols, and mechanistic insights related to these important classes of compounds. Further research into the structure-activity relationships and optimization of these core scaffolds will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpn.org [rjpn.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 5-Bromo Indole [designer-drug.com]
- 8. moca.net.ua [moca.net.ua]
- 9. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-5-fluoro-2-methylbenzonitrile
Physicochemical Properties
A summary of the known physicochemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile is presented below. These properties provide an initial indication of its expected solubility behavior. The XLogP3 value of 2.8 suggests that the compound is moderately lipophilic, which would imply lower solubility in aqueous media and higher solubility in organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C8H5BrFN | [1][2][3] |
| Molecular Weight | 214.03 g/mol | [1][2][4][5] |
| XLogP3 | 2.8 | [1][4][5] |
| PSA (Polar Surface Area) | 23.8 Ų | [1][4][5] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 106.7 ± 25.9 °C | [1] |
| Refractive Index | 1.567 | [1] |
Predicted Solubility Behavior
Based on the "like dissolves like" principle, the molecular structure of this compound, which features a non-polar aromatic ring and halogen substituents, suggests a preference for non-polar or moderately polar organic solvents.[6] Its solubility in aqueous solutions is expected to be low. The presence of a nitrile group and a fluorine atom introduces some polarity, which might allow for limited solubility in polar aprotic solvents.
To provide a complete solubility profile, experimental determination is essential. The following table is a template illustrating how quantitative solubility data for this compound would be presented once determined.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| DMSO | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Hexane | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its characterization. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[7]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.[7][8]
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.
Apparatus and Reagents:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, methanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Shaker or agitator (e.g., orbital shaker, magnetic stirrer)
-
Constant temperature bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7]
-
Equilibration: Seal the flask and place it in a constant temperature bath on a shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8][9] The appropriate equilibration time may need to be determined experimentally.
-
Phase Separation: After equilibration, allow the suspension to settle.[7] Separate the solid phase from the liquid phase by centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[8][9]
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information to suggest that this compound is an active pharmaceutical ingredient with a known signaling pathway. It is primarily classified as a chemical intermediate used in the synthesis of more complex molecules. Therefore, a signaling pathway diagram is not applicable at this time. Should this compound be identified as biologically active in the future, this section would be updated to include relevant diagrams and descriptions of its mechanism of action.
References
- 1. echemi.com [echemi.com]
- 2. 916792-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 4-Bromo-2-fluoro-3-methylbenzonitrile | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-fluoro-4-methylbenzonitrile | C8H5BrFN | CID 66524926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-5-fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related isomers to provide a more complete risk assessment. All quantitative data is presented in structured tables for ease of reference, and detailed, though generalized, experimental protocols are provided.
Section 1: Chemical and Physical Properties
This compound is a halogenated aromatic nitrile, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | BIOFOUNT[1] |
| Molecular Weight | 214.03 g/mol | BIOFOUNT[1] |
| CAS Number | 916792-15-9 | BIOFOUNT[1] |
| Appearance | No data available | |
| Density | 1.6±0.1 g/cm³ | Echemi |
| Flash Point | 106.7±25.9 °C | Echemi |
| Refractive Index | 1.567 | Echemi |
| Solubility | No data available | BIOFOUNT[1] |
Section 2: Hazard Identification and Toxicological Data
GHS Hazard Classification (Based on Isomers)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Quantitative Toxicological Data
| Test | Species | Route | Value |
| LD50 (Lethal Dose, 50%) | Not available | Oral | No data available |
| LD50 (Lethal Dose, 50%) | Not available | Dermal | No data available |
| LC50 (Lethal Concentration, 50%) | Not available | Inhalation | No data available |
Ecotoxicological Data
| Test | Species | Duration | Value |
| Aquatic Toxicity | Not available | Not available | No data available |
| Biodegradation | Not available | Not available | No data available |
Section 3: Handling, Storage, and First Aid
Given the hazardous nature of this class of compounds, stringent safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood.
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Storage:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperatures are -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years).[1]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Section 4: Experimental Protocols
Due to the lack of a specific, detailed published synthesis for this compound, a generalized protocol based on common organic chemistry reactions for similar compounds is provided below. This is a theoretical procedure and should be adapted and optimized under appropriate laboratory conditions.
A. Representative Synthesis via Sandmeyer Reaction:
The Sandmeyer reaction is a common method for introducing a nitrile group onto an aromatic ring.
-
Diazotization:
-
Dissolve the starting aniline (4-Bromo-5-fluoro-2-methylaniline) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
B. Analytical Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Section 5: Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key logical workflows for handling and synthesizing this compound.
Caption: Safe handling workflow for hazardous chemicals.
Caption: A plausible synthetic pathway to the target compound.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS). Researchers should always consult the most current MSDS provided by the manufacturer before handling this chemical. The toxicological and ecotoxicological data are largely incomplete, and the provided experimental protocol is a generalized representation. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
References
Reactivity Profile of 4-Bromo-5-fluoro-2-methylbenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the functional groups present in 4-Bromo-5-fluoro-2-methylbenzonitrile. This versatile building block, with its distinct arrangement of bromo, fluoro, methyl, and nitrile functionalities on a benzene ring, offers a rich landscape for chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.
Core Reactivity Principles
The reactivity of this compound is dictated by the electronic and steric interplay of its four functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for certain transformations, while the methyl group has a modest electron-donating effect. The bromine and fluorine atoms provide distinct handles for selective chemical modifications.
Reactivity of the Bromo Group (C4-Br)
The carbon-bromine bond at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental for constructing complex molecular scaffolds.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | Room Temp - 80 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos or other phosphine ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 120 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide (Analogous System)
-
To an oven-dried flask, add the aryl bromide (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
A degassed solvent mixture, such as toluene and water (4:1), is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of an Aryl Bromide (Analogous System)
-
To a flask containing the aryl bromide (1.0 equiv.) and a copper(I) salt such as CuI (0.05-0.1 equiv.), add a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv.).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous and degassed solvent (e.g., THF or DMF) and a base like triethylamine (2.0-3.0 equiv.) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is added dropwise, and the reaction is stirred at room temperature or gently heated (40-60 °C).
-
After completion of the reaction, the mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.[1][2]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide (Analogous System)
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a phosphine ligand (e.g., Xantphos, 0.02-0.1 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The vessel is sealed and heated to 80-120 °C with vigorous stirring for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and concentrated.
-
The crude product is then purified by column chromatography.[3][4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity of the Fluoro Group (C5-F)
The fluorine atom at the C5 position is the most likely site for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making it a better leaving group in this type of reaction compared to bromine. The presence of the electron-withdrawing nitrile group ortho to the fluorine further activates this position towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C5 position.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Analogous System)
-
In a reaction vessel, dissolve the aryl fluoride (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Add the amine nucleophile (1.5-2.0 equiv.) and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Heat the reaction mixture to a temperature ranging from 80 to 150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the product by column chromatography.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity of the Nitrile Group (C1-CN)
The nitrile group is a versatile functional handle that can undergo a variety of transformations.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Strong basic conditions followed by heating are often employed for this transformation.
Protocol 5: Hydrolysis of a Benzonitrile to a Benzoic Acid (Analogous System)
-
Suspend the benzonitrile derivative in an aqueous solution of a strong base, such as 10-20% NaOH or KOH.
-
Heat the mixture to reflux for several hours until the reaction is complete (TLC or LC-MS monitoring).
-
Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of 1-2.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be further purified by recrystallization.
Reduction to a Primary Amine
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Protocol 6: Reduction of a Benzonitrile with LiAlH₄ (Analogous System)
-
To a stirred suspension of LiAlH₄ (1.5-2.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of the benzonitrile (1.0 equiv.) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash it with an organic solvent.
-
Dry the filtrate over a drying agent, filter, and concentrate to afford the crude amine, which can be purified by distillation or chromatography.
Reactivity of the Methyl Group (C2-CH₃)
The methyl group attached to the aromatic ring can also be functionalized, primarily through oxidation or ortho-lithiation.
Oxidation to Carboxylic Acid
The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Protocol 7: Oxidation of a Toluene Derivative to a Benzoic Acid (Analogous System)
-
Dissolve the toluene derivative in a suitable solvent, such as water or a mixture of pyridine and water.
-
Add a strong oxidizing agent, for example, potassium permanganate (KMnO₄), in portions.
-
Heat the reaction mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with a strong acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Directed Ortho-Metalation (DoM)
The nitrile group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent methyl group or the C6 position of the ring with a strong base like an organolithium reagent. This generates a carbanion that can react with various electrophiles.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. The distinct reactivity of its bromo, fluoro, nitrile, and methyl groups allows for a wide range of selective transformations. The bromo group is the primary site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and other coupled systems. The fluoro group is susceptible to nucleophilic aromatic substitution, providing a route to introduce various nucleophiles at the C5 position. The nitrile and methyl groups offer further opportunities for functional group interconversion, including hydrolysis, reduction, and oxidation. This multifaceted reactivity profile makes this compound a valuable building block for the synthesis of novel compounds in drug discovery and materials science. Careful selection of reaction conditions is crucial to achieve the desired regioselectivity and functional group tolerance.
References
Navigating the Procurement of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial sourcing of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). This specialty chemical is a valuable building block in medicinal chemistry and materials science, and this document outlines key suppliers, technical specifications, and representative experimental protocols to facilitate its procurement and application.
Introduction to this compound
This compound is a substituted aromatic nitrile with the molecular formula C₈H₅BrFN. Its structure, featuring a bromo and a fluoro substituent on the benzonitrile core, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in drug discovery programs.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound. The availability, purity, and pricing can vary, so a comparative analysis is crucial for procurement. The following table summarizes the offerings from several key commercial vendors. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) for quality assurance.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |
| Oakwood Chemical | 069440 | 95% | 250mg, 1g, 5g | $49 (250mg), $96 (1g), $293 (5g) | Pricing as of late 2025. |
| Chemrio | Not specified | Not specified | Inquire | Inquire | Product listed on website.[1] |
| BIOFOUNT | Not specified | Not specified | Inquire | Inquire | Product listed on website.[2] |
| Capot Chemical | 28719 | Not specified | Inquire | Inquire | Product listed on website. |
| Alachem | 5Q9919 | Not specified | Inquire | Inquire | Product listed on website. |
| LabSolutions | Not specified | 98% | 1g | Inquire | Product listed on website.[3] |
| Bepharm | Not specified | Not specified | 250mg | Inquire | Lists Oakwood Chemical as a supplier.[4] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 916792-15-9 | [5] |
| Molecular Formula | C₈H₅BrFN | [5] |
| Molecular Weight | 214.03 g/mol | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Flash Point | 106.7 ± 25.9 °C | [5] |
| Refractive Index | 1.567 | [5] |
Experimental Protocols: Representative Suzuki-Miyaura Coupling
While specific experimental protocols for the use of this compound are not widely published, its structure is amenable to standard cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling reaction, a common and powerful method for forming carbon-carbon bonds. This protocol is based on established methodologies for similar aryl bromides and should be optimized for specific substrates.[6][7][8]
Reaction:
This compound + Arylboronic acid → 4-Aryl-5-fluoro-2-methylbenzonitrile
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Procurement Workflow
The process of acquiring this compound for research purposes can be visualized as a logical workflow, from initial identification to final receipt and quality control.
References
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 4-Bromo-5-fluoro-2-methyl Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials.[1][2] The development of efficient and versatile methods for their synthesis is therefore of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[3] In this context, the palladium-catalyzed cyanation of aryl halides, such as 4-bromo-5-fluoro-2-methyl precursors, offers a direct and efficient route to the corresponding benzonitriles.[1][3] These precursors, including derivatives of aniline and benzoic acid, are valuable building blocks in medicinal chemistry and materials science.[4][5][6][7][8]
This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 4-bromo-5-fluoro-2-methyl precursors. While direct cyanation of these specific precursors is not extensively documented in publicly available literature, the protocols provided are based on well-established and robust methods for the cyanation of structurally similar aryl bromides.[9][10][11][12]
Reaction Principle
The palladium-catalyzed cyanation of aryl halides proceeds through a catalytic cycle involving a Pd(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with a cyanide source, and reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.[3][9]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[10][13][14] To mitigate this, various strategies have been developed, including the use of less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), the use of specific ligands that stabilize the catalytic intermediates, and carefully controlled reaction conditions.[9][10][11]
Data Presentation: Optimized Reaction Conditions for Aryl Bromide Cyanation
The following table summarizes typical conditions for the palladium-catalyzed cyanation of various aryl bromides, which can serve as a starting point for the optimization of the cyanation of 4-bromo-5-fluoro-2-methyl precursors.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd/C | Palladacycle Precatalyst |
| Ligand | dppf | Xantphos | None | Buchwald Ligand |
| Cyanide Source | K₄[Fe(CN)₆] | Zn(CN)₂ | K₄[Fe(CN)₆] | K₄[Fe(CN)₆]·3H₂O |
| Base | Na₂CO₃ | K₂CO₃ | None | KOAc |
| Solvent | DMAc | DMF | DMAC | Dioxane/H₂O |
| Temperature | 120 °C | 130 °C | 110 °C | 100 °C |
| Catalyst Loading | 0.1 mol% | 0.5 mol% | 2 mol% | 0.5 - 3 mol % |
| Yields | Good to Excellent | Moderate to Good | Up to 98% | Excellent |
| Reference | [12] | [9] | [11] | [10] |
Experimental Protocols
Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is adapted from a general method for the ligand-free cyanation of aryl bromides and offers a cost-effective and operationally simple approach.[12]
Materials:
-
4-bromo-5-fluoro-2-methyl precursor (e.g., 5-bromo-4-fluoro-2-methylaniline or methyl 4-bromo-5-fluoro-2-methylbenzoate) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 mmol)
-
Sodium Carbonate (Na₂CO₃) (1.2 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-5-fluoro-2-methyl precursor (1.0 mmol), palladium(II) acetate (0.1 mol%), potassium ferrocyanide (0.4 mmol), and sodium carbonate (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-5-fluoro-2-methyl product.
Protocol 2: Palladium-Catalyzed Cyanation using a Palladacycle Precatalyst
This protocol utilizes a modern, highly active palladacycle precatalyst and is suitable for a broad range of substrates, including those with sensitive functional groups.[10]
Materials:
-
4-bromo-5-fluoro-2-methyl precursor (1.0 mmol)
-
Palladacycle precatalyst (e.g., G3-Xantphos) (0.01 mmol, 1 mol%)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)
-
Potassium acetate (KOAc) (0.125 mmol)
-
1,4-Dioxane, anhydrous (2.5 mL)
-
Degassed water (2.5 mL)
-
Screw-cap reaction tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladacycle precatalyst (1 mol%) and potassium ferrocyanide trihydrate (0.5 mmol).
-
Add the solid 4-bromo-5-fluoro-2-methyl precursor (1.0 mmol).
-
Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen (repeat three times).
-
Add anhydrous 1,4-dioxane (2.5 mL) and a 0.05 M solution of potassium acetate in degassed water (2.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
Palladium-Catalyzed Cyanation Cycle
Caption: Catalytic cycle for palladium-catalyzed cyanation.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cyanation experiments.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. 4-bromo-2-fluoro-5-methylbenzoic acid 95% | CAS: 415965-24-1 | AChemBlock [achemblock.com]
- 7. 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]
- 8. ossila.com [ossila.com]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-5-fluoro-2-methylbenzonitrile. This versatile building block is valuable in medicinal chemistry and materials science, enabling the synthesis of complex biaryl and heteroaryl structures. The protocols outlined below are based on established methodologies for Suzuki couplings and can be adapted and optimized for specific research applications.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] It is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][4]
This compound is a key intermediate for introducing a fluorinated methylbenzonitrile moiety into target molecules. The bromine atom at the 4-position is the primary site for the Suzuki coupling, offering a reliable handle for molecular elaboration. The fluorine and methyl groups can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, making this reagent particularly useful in drug discovery programs.[3][5]
General Reaction Scheme
The Suzuki coupling of this compound with a generic boronic acid is depicted below. The reaction necessitates a palladium catalyst, a base, and a suitable solvent system to proceed efficiently.
Caption: General Suzuki coupling of this compound.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization of reaction parameters is often necessary to achieve the best results for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction with a new boronic acid.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
Procedure:
-
To the reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.[3]
-
Under the inert atmosphere, add the palladium catalyst (3-5 mol%).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Electron-Rich Boronic Acids
This protocol may provide better yields for couplings involving electron-rich boronic acids.
Materials:
-
This compound
-
Electron-rich arylboronic acid (1.1 equivalents)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-3 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equivalents)
-
Solvent (e.g., Toluene/Water, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 of Protocol 1, using the specified materials.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as outlined in Protocol 1.
Data Presentation
The following tables summarize typical reaction components and conditions for Suzuki coupling reactions.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 3 - 5 | Air-sensitive, suitable for general use. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone) | 1 - 3 | Often used with an additional phosphine ligand. |
| Pd(OAc)₂ | None (precatalyst) | 2 - 5 | Requires a ligand, forms active Pd(0) in situ. |
| PdCl₂(dppf) | dppf | 1 - 3 | Effective for a broad range of substrates. |
Table 2: Common Bases and Solvents
| Base | Strength | Solubility | Typical Solvents |
| K₂CO₃ | Moderate | Aqueous | Dioxane/H₂O, Toluene/H₂O, DMF |
| Cs₂CO₃ | Strong | Organic/Aqueous | Dioxane, Toluene, THF |
| K₃PO₄ | Strong | Aqueous | Dioxane/H₂O, Toluene |
| Na₂CO₃ | Moderate | Aqueous | Dioxane/H₂O, Ethanol/H₂O |
Mechanistic Pathway and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[1][2]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The general laboratory workflow for setting up and performing a Suzuki coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Discovery
The synthesis of biaryl and heteroaryl structures is of paramount importance in drug discovery. These motifs are present in a vast number of approved drugs and clinical candidates.[6][7] The Suzuki coupling of this compound allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The resulting products can be further elaborated, for instance, by modification of the nitrile group, to access a wide range of pharmacologically relevant scaffolds.[3][5]
By leveraging the protocols and information provided in these application notes, researchers can effectively utilize this compound as a key building block in the development of novel therapeutics and functional materials.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-5-fluoro-2-methylbenzonitrile. This reaction is a powerful tool for the synthesis of diverse N-aryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols outlined below are based on established methodologies for electronically and sterically challenging aryl bromides.
Introduction
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2][3] The substrate, this compound, presents a unique set of challenges due to the presence of electron-withdrawing fluorine and nitrile groups, as well as steric hindrance from the ortho-methyl group. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. These notes provide recommended starting conditions and protocols for the coupling of this substrate with primary and secondary amines.
Reaction Scheme
Figure 1: General reaction scheme.
Data Presentation: Optimized Reaction Conditions and Yields
The following tables summarize recommended starting conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amine coupling partners. The data is extrapolated from reactions with structurally similar substrates.
Table 1: Coupling with Primary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-95 |
| 2 | p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 90 | 16 | 88-98 |
Table 2: Coupling with Secondary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 90-99 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 85-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 70-80 |
| 4 | Dibenzylamine | Pd(OAc)₂ (2.5) | RuPhos (5) | NaOtBu (2.0) | Dioxane | 110 | 24 | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under the argon atmosphere, add sodium tert-butoxide (1.5 equiv) and this compound (1.0 equiv).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl bromide) via syringe.
-
Add aniline (1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), potassium phosphate (2.0 equiv), and this compound (1.0 equiv).
-
Add anhydrous dioxane (to make a 0.2 M solution with respect to the aryl bromide).
-
Add morpholine (1.5 equiv) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 9-12 from Protocol 1 for workup and purification.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes and Protocols: Hydrolysis of 4-Bromo-5-fluoro-2-methylbenzonitrile to 4-bromo-5-fluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the hydrolysis of 4-bromo-5-fluoro-2-methylbenzonitrile to its corresponding carboxylic acid, 4-bromo-5-fluoro-2-methylbenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocols outlined below describe both acidic and basic hydrolysis methods, offering flexibility depending on the substrate's compatibility with different reaction conditions. These methods are established on fundamental organic chemistry principles and are intended to serve as a robust starting point for laboratory synthesis.
Introduction
The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. 4-Bromo-5-fluoro-2-methylbenzoic acid is a valuable building block in medicinal chemistry, and its synthesis from the corresponding benzonitrile is a common and efficient route. The presence of bromo and fluoro substituents on the aromatic ring necessitates careful consideration of the hydrolysis conditions to avoid unwanted side reactions. This application note details two primary methodologies for this conversion: acid-catalyzed and base-catalyzed hydrolysis.
Data Presentation
The following table summarizes the key experimental parameters for the acidic and basic hydrolysis of this compound.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Aqueous solution, often with a co-solvent like acetic acid | Water or a mixture of water and a miscible organic solvent (e.g., ethanol, dioxane) |
| Temperature | Reflux | Reflux |
| Reaction Time | Several hours (monitor by TLC) | Several hours (monitor by TLC) |
| Work-up | Dilution with water, extraction with an organic solvent | Acidification to precipitate the carboxylic acid, followed by filtration or extraction |
| Purification | Recrystallization | Recrystallization |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
This protocol outlines the hydrolysis of this compound using a strong acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. Caution: This process is highly exothermic and should be performed in an ice bath with slow addition of the acid to the water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-bromo-5-fluoro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Basic Hydrolysis
This protocol describes the hydrolysis of this compound under basic conditions. This method is often preferred to avoid potential charring that can occur with strong acids.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Ethanol (or other suitable co-solvent)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and flask
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The intermediate amide may be observed. Continue refluxing until the starting material and the amide are fully converted.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The carboxylic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Characterization of 4-bromo-5-fluoro-2-methylbenzoic acid
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).
-
Mass Spectrometry (MS): To determine the molecular weight.[2]
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
The starting nitrile and the final product may be harmful if swallowed, inhaled, or in contact with skin.[2] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
The Pivotal Role of 4-Bromo-5-fluoro-2-methylbenzonitrile's Isomer in Trelagliptin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A key intermediate in this synthesis is derived from 4-fluoro-2-methylbenzonitrile. It is important to note that the commonly used intermediate is not 4-Bromo-5-fluoro-2-methylbenzonitrile, but rather its isomer, 2-(bromomethyl)-4-fluorobenzonitrile. This key intermediate is synthesized via the bromination of 4-fluoro-2-methylbenzonitrile and plays a crucial role in the alkylation of 3-methyl-6-chlorouracil, a core component of the Trelagliptin molecule. This document outlines the synthetic pathway, experimental protocols, and quantitative data associated with this process.
Synthetic Pathway Overview
The synthesis of Trelagliptin from 4-fluoro-2-methylbenzonitrile involves a multi-step process. The initial step is the radical bromination of the methyl group of 4-fluoro-2-methylbenzonitrile to yield 2-(bromomethyl)-4-fluorobenzonitrile. This activated intermediate is then used to alkylate 3-methyl-6-chlorouracil. The resulting compound subsequently undergoes a nucleophilic substitution reaction with (R)-3-aminopiperidine to form the final Trelagliptin base.
Below is a diagram illustrating the logical workflow of Trelagliptin synthesis.
Caption: Logical workflow for the synthesis of Trelagliptin.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Trelagliptin, based on various reported procedures.
Table 1: Synthesis of 2-(bromomethyl)-4-fluorobenzonitrile
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-fluoro-2-methylbenzonitrile | NBS, AIBN | CCl₄ | Reflux | 2 | - | - | [1] |
Table 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-(bromomethyl)-4-fluorobenzonitrile, 3-methyl-6-chlorouracil | K₂CO₃ | DMSO | 60 | 2 | 60 | - | [2] |
| 2-cyanogen-5-fluorine bromobenzyl, 3-methyl-6-chlorouracil | Triethylamine | Ethyl Acetate | 80 | 2 | 81.2 | 99.7 | [3] |
| 2-cyanogen-5-fluorine bromobenzyl, 3-methyl-6-chlorouracil | Triethylamine | DMF | 100 | 2 | 83.9 | 99.6 | [3] |
Table 3: Synthesis of Trelagliptin
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-aminopiperidine dihydrochloride | NaHCO₃ | Isopropanol | 60 | 2 | - | - | [1] |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-Boc-aminopiperidine | K₂CO₃ | Toluene | 100 | 24 | 92.0 | 99.3 | [3] |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-Boc-aminopiperidine | K₂CO₃ | Ethanol | Reflux | 30 | 92.7 | 99.4 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(bromomethyl)-4-fluorobenzonitrile
This protocol describes the bromination of 4-fluoro-2-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator, azobisisobutyronitrile (AIBN)[1].
Materials:
-
4-fluoro-2-methylbenzonitrile
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzonitrile in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(bromomethyl)-4-fluorobenzonitrile.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
This protocol details the alkylation of 3-methyl-6-chlorouracil with 2-(bromomethyl)-4-fluorobenzonitrile[2].
Materials:
-
2-(bromomethyl)-4-fluorobenzonitrile
-
3-methyl-6-chlorouracil
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a stirred mixture of 3-methyl-6-chlorouracil and potassium carbonate in dimethyl sulfoxide, add 2-(bromomethyl)-4-fluorobenzonitrile.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the desired product.
Protocol 3: Synthesis of Trelagliptin
This protocol describes the final step of Trelagliptin synthesis via nucleophilic substitution[1].
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
-
(R)-3-aminopiperidine dihydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Isopropanol (IPA)
Procedure:
-
Combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-aminopiperidine dihydrochloride, and sodium bicarbonate in isopropanol.
-
Heat the mixture to 60°C and stir for 2 hours.
-
Monitor the reaction by an appropriate analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude Trelagliptin.
-
The crude product can be further purified by recrystallization or chromatography.
Chemical Synthesis Pathway
The following diagram illustrates the chemical structures and transformations in the synthesis of Trelagliptin.
Caption: Chemical synthesis pathway of Trelagliptin.
References
Application Notes and Protocols for 4-Bromo-5-fluoro-2-methylbenzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-5-fluoro-2-methylbenzonitrile as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on the development of kinase inhibitors. Detailed experimental protocols for representative synthetic transformations are also provided.
Introduction
This compound (CAS No. 916792-15-9) is a substituted aromatic nitrile that has emerged as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a bromo, a fluoro, and a methyl-substituted benzonitrile core, offers multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various aryl and heteroaryl moieties. This characteristic is pivotal in the synthesis of targeted therapeutics, particularly kinase inhibitors.
One of the most significant applications of this intermediate is in the synthesis of Capivasertib (AZD5363), a potent pan-AKT kinase inhibitor.[1] Capivasertib targets the AKT signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 916792-15-9 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
Application in the Synthesis of Capivasertib Intermediate
This compound serves as a precursor for the synthesis of the core heterocyclic structure of Capivasertib. A key synthetic step involves a Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the benzonitrile moiety and a suitable boronic acid or ester derivative of a pyrrolopyrimidine. This reaction is a cornerstone in modern pharmaceutical synthesis due to its high efficiency and functional group tolerance.
Logical Workflow for Intermediate Synthesis
The following diagram illustrates a logical workflow for the synthesis of a key pyrrolopyrimidine intermediate for Capivasertib, starting from this compound.
Caption: Synthetic workflow from the starting material to a key Capivasertib intermediate.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating the C-C bond necessary for the core structure of many kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data (Representative):
The following table provides representative data for a Suzuki-Miyaura coupling reaction with an arylboronic acid. Actual yields may vary depending on the specific boronic acid used and optimization of reaction conditions.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85 | >95 (post-chromatography) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Signaling Pathway Application: Targeting the AKT Pathway with Capivasertib
Capivasertib, synthesized using intermediates derived from this compound, is a potent inhibitor of the AKT (also known as Protein Kinase B) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival.[3][4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to therapy.[5]
AKT Signaling Pathway Diagram
The following diagram illustrates the AKT signaling pathway and the point of inhibition by Capivasertib.
Caption: The AKT signaling pathway and inhibition by Capivasertib.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors like Capivasertib. Its utility in robust and scalable synthetic routes, such as the Suzuki-Miyaura coupling, makes it a critical component in modern drug discovery and development pipelines. The provided protocols and data serve as a foundational guide for researchers and scientists working in this field.
References
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20240051964A1 - Solid state forms of capivasertib and process for preparation thereof - Google Patents [patents.google.com]
- 5. EP4271678A1 - Solid state forms of capivasertib and process for preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Benzonitriles via the Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical transformation in synthetic organic chemistry for the conversion of primary aromatic amines into a variety of functional groups, including the nitrile group.[1][2] This is achieved through the formation of an intermediate aryl diazonium salt, which is then displaced by a cyanide nucleophile, typically catalyzed by a copper(I) salt.[3][4] The synthesis of benzonitriles is of particular importance as the nitrile functionality serves as a key building block in the preparation of numerous pharmaceuticals and other complex organic molecules, readily being converted into amines, amides, and carboxylic acids.[3]
This document provides a detailed experimental protocol for the synthesis of benzonitriles from anilines, outlining the necessary reagents, equipment, and procedural steps. It also includes important safety considerations and a summary of key quantitative data to aid in reaction optimization.
Reaction Scheme
The overall reaction proceeds in two main stages:
-
Diazotization: The conversion of a primary aromatic amine to an aryl diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[3][5]
-
Cyanation: The substitution of the diazonium group with a cyanide group using a copper(I) cyanide catalyst.[2]
Overall Transformation:
Ar-NH₂ → [Ar-N₂⁺]X⁻ → Ar-CN
Experimental Protocols
This section details the step-by-step procedures for the Sandmeyer synthesis of benzonitriles.
Protocol 1: Diazotization of Aniline
This protocol describes the formation of the benzenediazonium chloride solution.
Materials and Reagents:
-
Aniline (or substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Crushed Ice/Ice-salt bath
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Procedure:
-
In the three-neck round-bottom flask, dissolve the starting aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).[6]
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.[6]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 17 g) in water (40 mL) and cool it in an ice bath.[6]
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 30-60 minutes.[1]
-
Crucially, maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt. [1][6]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the complete formation of the diazonium salt.[1][6]
-
The resulting benzenediazonium chloride solution should be kept cold and used immediately in the next step.[6]
Protocol 2: Preparation of Copper(I) Cyanide Solution
This protocol outlines the preparation of the copper(I) cyanide catalyst.
Materials and Reagents:
-
Copper(I) Chloride (CuCl) or Copper Sulfate (CuSO₄) for in-situ generation
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Deionized Water
Equipment:
-
Large beaker or flask
-
Mechanical stirrer (recommended for larger scale)
Procedure:
-
In a suitable flask, prepare a solution of copper(I) cyanide. Alternatively, it can be generated in situ. For example, suspend copper(I) chloride in water.[7]
-
In a separate container, dissolve sodium cyanide (or potassium cyanide) in water.
-
Slowly add the sodium cyanide solution to the copper(I) chloride suspension with stirring to form the soluble copper(I) cyanide complex. An excess of sodium cyanide is often used.[7]
Protocol 3: Sandmeyer Cyanation
This protocol details the reaction of the diazonium salt with the copper(I) cyanide solution.
Materials and Reagents:
-
Cold benzenediazonium chloride solution (from Protocol 1)
-
Copper(I) cyanide solution (from Protocol 2)
-
Benzene or other suitable organic solvent (for extraction)
-
Ice
Equipment:
-
Large reaction vessel (e.g., a crock or large flask)
-
Vigorous mechanical or magnetic stirrer
-
Heating mantle or water bath
Procedure:
-
Cool the copper(I) cyanide solution to 0-5 °C by adding ice directly to the mixture.[7]
-
Slowly and carefully add the cold benzenediazonium chloride solution to the vigorously stirred copper(I) cyanide solution.[6] A dark, oily precipitate may form, and nitrogen gas will evolve.[7]
-
The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C initially.[7]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.[7]
-
Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring for at least 2 hours.[7]
-
Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[1][7]
Protocol 4: Work-up and Purification
This protocol describes the isolation and purification of the benzonitrile product.
Materials and Reagents:
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethyl Acetate or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (or other suitable eluents)
Equipment:
-
Separatory funnel
-
Büchner funnel and filter flask (if a solid product precipitates)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Pour the cooled reaction mixture onto crushed ice.[1]
-
If the product is a solid, it may precipitate. If so, filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.[1]
-
If the product is an oil, perform a steam distillation until no more oily benzonitrile distills over, or perform a solvent extraction.[6]
-
For solvent extraction, transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure benzonitrile.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical Sandmeyer synthesis of benzonitrile. These values can serve as a starting point for reaction optimization.
| Parameter | Value/Range | Notes |
| Starting Material | Aniline (or substituted aniline) | The nature of substituents can affect yield. |
| Reagent Molar Ratios | ||
| Aniline : HCl | 1 : 2.5-3 | Ensures formation of the hydrochloride salt. |
| Aniline : NaNO₂ | 1 : 1.0-1.1 | A slight excess of nitrite ensures complete diazotization. |
| Aniline : CuCN | 1 : 1.1-1.5 | Catalytic or stoichiometric amounts can be used. |
| Temperatures | ||
| Diazotization | 0-5 °C | Critical for the stability of the diazonium salt.[6] |
| Cyanation (initial) | 0-5 °C | To control the initial exothermic reaction.[7] |
| Cyanation (heating) | 50-70 °C | To drive the reaction to completion.[1][6] |
| Reaction Times | ||
| Diazotization | 30-60 min | Following the addition of sodium nitrite.[1] |
| Cyanation | 2-4 hours | After the addition of the diazonium salt.[7] |
| Expected Yield | 70-85% | Varies depending on the substrate and reaction scale.[1] |
Safety Precautions
The Sandmeyer reaction involves several hazardous materials and conditions that require strict safety protocols.
-
Handling of Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is a strong oxidizing agent and is toxic. Copper(I) cyanide and sodium/potassium cyanide are extremely toxic and can release hydrogen cyanide gas upon acidification. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[1]
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[1] It is imperative to keep the diazonium salt in solution and at low temperatures (0-5 °C) at all times.[1][6]
-
Cyanide Handling: Due to the high toxicity of cyanide salts and the potential for hydrogen cyanide gas release, extreme caution must be exercised. A cyanide antidote kit should be readily available, and personnel should be trained in its use. Acidic waste containing cyanide must be neutralized with a base (e.g., sodium hypochlorite solution) before disposal.
-
Exothermic Reaction: The decomposition of the diazonium salt is exothermic. Maintaining low temperatures and slow addition rates are crucial to prevent a runaway reaction.
Diagrams
Caption: A logical workflow for the Sandmeyer synthesis of benzonitriles.
Caption: Key stages and intermediates in the Sandmeyer reaction for benzonitrile synthesis.
References
Application Note: Purification of Crude 4-Bromo-5-fluoro-2-methylbenzonitrile by Recrystallization
Introduction
4-Bromo-5-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful and efficient production of active pharmaceutical ingredients (APIs), as impurities can lead to side reactions, lower yields, and complications in downstream processing. Recrystallization is a robust and scalable purification technique for solid organic compounds. This application note provides a detailed protocol for the purification of crude this compound via recrystallization, enabling researchers and drug development professionals to obtain high-purity material suitable for further synthetic transformations.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a selected solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at elevated temperatures (allowing for their removal via hot filtration). By carefully selecting the solvent and controlling the cooling rate, the target compound can be induced to form a crystalline lattice, excluding impurities and resulting in a significant increase in purity.
Potential Impurities
While a specific impurity profile for crude this compound can vary depending on the synthetic route, common impurities in related halogenated benzonitriles may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during aromatic substitution reactions.
-
By-products: Compounds resulting from side reactions.
-
Reagents: Residual catalysts or reagents from the synthesis.
Recrystallization is particularly effective at removing small amounts of these types of impurities.
Data Presentation
The following table summarizes illustrative data for the purification of crude this compound using a toluene/hexane solvent system. Note that these values are representative and may vary based on the initial purity of the crude material and the precise execution of the protocol.
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Off-white to tan solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Recovery Yield | N/A | 85-95% |
| Melting Point | 88-92 °C | 94-96 °C |
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. An initial solvent screening is recommended to determine the optimal solvent or solvent system for the specific crude material.
Materials and Equipment:
-
Crude this compound
-
Toluene (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Part 1: Solvent Screening
-
Place approximately 50 mg of the crude material into several small test tubes.
-
To each test tube, add a different solvent (e.g., toluene, ethanol, isopropanol, ethyl acetate) dropwise at room temperature, agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that show poor solubility at room temperature. Add the solvent dropwise until the solid dissolves.
-
Allow the clear solutions to cool to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a large quantity of crystals upon cooling.
-
If a single solvent is not ideal, test solvent mixtures. For example, dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene), and then add a "non-solvent" in which it is poorly soluble (e.g., hexane) dropwise until the solution becomes turbid. Reheat to clarify and then cool.
Part 2: Recrystallization Procedure (using Toluene/Hexane)
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of toluene.
-
Heat the mixture to a gentle boil while stirring. Continue to add toluene in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.1-0.2 g) of activated carbon to the solution.
-
Reheat the solution to a gentle boil for 5-10 minutes with stirring.
-
-
Hot Filtration (if activated carbon was used or if insoluble impurities are present):
-
Pre-heat a funnel and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the pre-heated receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of cold hexane.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with two small portions of cold hexane to remove any residual mother liquor.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene and hexane are flammable. Avoid open flames and sources of ignition.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Conclusion
Recrystallization is a highly effective and economical method for the purification of crude this compound. The protocol described in this application note, particularly when optimized with an initial solvent screening, can consistently produce high-purity material with good recovery yields. This procedure is well-suited for both laboratory-scale synthesis and process development in the pharmaceutical industry.
Application Notes and Protocols for Substituted Benzonitriles in Agrochemical Research
Disclaimer: Extensive research did not yield specific data regarding the application of 4-Bromo-5-fluoro-2-methylbenzonitrile in agrochemical research. The following application notes and protocols are based on the well-documented use of structurally similar substituted benzonitriles in the agrochemical industry and are intended to serve as a general guide for researchers in this field.
Introduction
Substituted benzonitriles are a significant class of compounds in the development of agrochemicals, particularly herbicides. The nitrile group, combined with various substituents on the benzene ring, can impart potent biological activity. Halogen atoms, such as bromine and fluorine, and methyl groups can influence the compound's efficacy, selectivity, and mode of action. These structural modifications are key in the design of new active ingredients for crop protection. Benzonitrile herbicides are known to act as photosystem II inhibitors, disrupting the photosynthetic electron transport chain in susceptible plants.
General Application in Agrochemical Research
Substituted benzonitriles are primarily investigated for their herbicidal properties. Research focuses on the synthesis of novel derivatives and the evaluation of their biological activity against various weed species. Structure-activity relationship (SAR) studies are crucial to understand how different substituents on the benzonitrile core affect herbicidal potency and crop selectivity.
Quantitative Data on Representative Benzonitrile Herbicides
While specific data for this compound is unavailable, the following table summarizes data for well-known benzonitrile herbicides to provide a comparative context for researchers.
| Compound Name | Structure | Target Weeds | Mode of Action | Typical Application Rate (g/ha) |
| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile | Broadleaf weeds | Photosystem II inhibitor | 280 - 560 |
| Ioxynil | 3,5-diiodo-4-hydroxybenzonitrile | Broadleaf weeds | Photosystem II inhibitor | 200 - 420 |
| Dichlobenil | 2,6-dichlorobenzonitrile | Annual grasses and broadleaf weeds | Cellulose biosynthesis inhibitor | 2000 - 4000 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of substituted benzonitriles as potential herbicides.
Protocol 1: General Synthesis of a Substituted Benzonitrile Derivative
This protocol outlines a hypothetical synthesis of a novel benzonitrile derivative from a commercially available starting material. Note: This is a representative example and has not been specifically tested for this compound.
Objective: To synthesize a novel herbicidal candidate from a substituted benzonitrile intermediate.
Materials:
-
This compound (or other suitable starting material)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aryl boronic acid
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the aryl boronic acid (1.2 equivalents) and the base (2 equivalents).
-
De-gas the mixture with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant Assay)
Objective: To evaluate the post-emergence herbicidal activity of a test compound on target weed species.
Materials:
-
Test compound
-
Control herbicide (e.g., Bromoxynil)
-
Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown to the 2-3 leaf stage in pots.
-
Acetone
-
Tween 20 (surfactant)
-
Deionized water
-
Spray chamber
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions of the test compound in a water/acetone mixture containing 0.5% (v/v) Tween 20 to achieve the desired application rates (e.g., 1000, 500, 250, 125 g/ha).
-
Prepare a blank formulation (water, acetone, Tween 20) to serve as a negative control.
-
Prepare a solution of the control herbicide at its known effective concentration.
-
Place the potted weeds in a spray chamber.
-
Apply the different concentrations of the test compound, the blank formulation, and the control herbicide to the plants. Ensure even coverage.
-
Transfer the treated plants to a greenhouse with controlled temperature, humidity, and light conditions.
-
Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT).
-
Record the percentage of injury on a scale of 0% (no effect) to 100% (complete kill) relative to the negative control.
-
Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for the test compound.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-2-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-fluoro-2-methylbenzonitrile. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically proceeds through two main routes:
-
Route A: Cyanation of a brominated precursor. This often involves the Sandmeyer reaction starting from 4-bromo-5-fluoro-2-methylaniline or a Rosenmund-von Braun reaction using a corresponding aryl halide.
-
Route B: Bromination of a fluorinated benzonitrile. This route starts with 5-fluoro-2-methylbenzonitrile and introduces the bromo group at the 4-position through electrophilic aromatic substitution.
Q2: What are the most critical factors affecting the yield of the cyanation reaction (Route A)?
A2: The yield of the cyanation step is highly sensitive to several factors, including the purity of the starting diazonium salt (in the Sandmeyer reaction), the catalyst system used (typically copper(I) cyanide), reaction temperature, and the choice of solvent. Inadequate control of these parameters can lead to the formation of side products and reduced yield.
Q3: What are common side products observed during the synthesis?
A3: Common side products can include:
-
From Route A (Cyanation): Phenolic impurities from the reaction of the diazonium salt with water, and de-aminated byproducts. In the Rosenmund-von Braun reaction, incomplete reaction can leave starting material, and high temperatures may cause decomposition.
-
From Route B (Bromination): Isomeric dibrominated or polybrominated products, as well as oxidation of the methyl group if harsh brominating agents are used.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may involve a binary solvent system to achieve good separation from impurities. For column chromatography, a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is commonly employed.
Troubleshooting Guides
Issue 1: Low Yield in Sandmeyer Reaction (Cyanation of 4-bromo-5-fluoro-2-methylaniline)
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is fully dissolved. Test for the presence of nitrous acid using starch-iodide paper. |
| Premature Decomposition of Diazonium Salt | Keep the diazonium salt solution cold (0-5 °C) at all times. Use the diazonium salt immediately after its preparation. |
| Inefficient Cyanation | Ensure the copper(I) cyanide solution is freshly prepared and active. The temperature of the cyanation reaction should be carefully controlled, as high temperatures can lead to side reactions. Vigorous stirring is essential to ensure proper mixing. |
| Formation of Phenolic Byproducts | Minimize the amount of water present during the cyanation step. Add the diazonium salt solution slowly to the copper(I) cyanide solution to avoid localized heating. |
Issue 2: Incomplete Bromination or Formation of Multiple Products (Bromination of 5-fluoro-2-methylbenzonitrile)
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry of Brominating Agent | Carefully calculate and measure the amount of the brominating agent (e.g., N-Bromosuccinimide or bromine). Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring. |
| Inappropriate Reaction Temperature | The reaction temperature influences the selectivity of bromination. For electrophilic aromatic substitution, the temperature should be controlled to avoid over-bromination. Start at a low temperature and gradually increase if the reaction is slow. |
| Poor Catalyst Activity | If a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is used, ensure it is anhydrous and added under an inert atmosphere to prevent deactivation by moisture. |
| Formation of Isomers | The directing effects of the fluorine, methyl, and nitrile groups will influence the position of bromination. Confirm the structure of your product using analytical techniques like NMR to ensure you have the desired 4-bromo isomer. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Yields for a Sandmeyer Reaction
| Parameter | Condition A | Condition B | Condition C |
| Diazotization Temperature | 0-5 °C | 5-10 °C | 0-5 °C |
| Cyanation Catalyst | CuCN | CuCN/KCN | Cu₂O/NH₃ |
| Cyanation Temperature | 60-70 °C | 80-90 °C | 50-60 °C |
| Solvent | Water/Toluene | DMF | Water |
| Reported Yield | 65-75% | 50-60% | 70-80% |
Table 2: Influence of Brominating Agent on Product Distribution
| Brominating Agent | Catalyst | Temperature | Desired Product (%) | Dibrominated Product (%) |
| Br₂ | None | 25 °C | 60 | 25 |
| Br₂ | FeCl₃ | 0-10 °C | 85 | 10 |
| NBS | AIBN | 80 °C | 75 | 15 |
Experimental Protocols
Protocol 1: Sandmeyer Reaction for the Synthesis of this compound
-
Diazotization:
-
Dissolve 4-bromo-5-fluoro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature between 60-70 °C.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Visualizations
Common side reactions in the synthesis of substituted benzonitriles
Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may lead to low yields or the formation of impurities during the synthesis of substituted benzonitriles.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting aryl amines to aryl nitriles via a diazonium salt intermediate. However, the reaction is sensitive to various parameters.
Q1: I am observing a low yield in my Sandmeyer reaction. What are the common causes?
A1: Low yields in Sandmeyer reactions for benzonitrile synthesis can often be attributed to one of the following factors:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-sensitive. If the temperature is not maintained at 0-5 °C, the unstable diazonium salt can decompose prematurely.
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally labile and should be used immediately after preparation. Any delay or exposure to higher temperatures can lead to decomposition, forming phenols and other byproducts.[1]
-
Issues with the Cyanation Step: The reaction with copper(I) cyanide is crucial. The quality of the CuCN and the pH of the reaction mixture are important factors to control for a successful reaction.
Q2: What are the common side products in a Sandmeyer reaction for benzonitrile synthesis, and how can I minimize them?
A2: Common side products include phenols, biaryl compounds, and azo compounds.
-
Phenols: These form from the reaction of the diazonium salt with water, especially at elevated temperatures. To minimize phenol formation, it is crucial to maintain a low temperature (0–5 °C) throughout the diazotization and cyanation steps.
-
Biaryl Compounds: These result from the coupling of two aryl radicals, which are intermediates in the reaction.[2]
-
Azo Compounds: These can form if the diazonium salt couples with unreacted aniline or other electron-rich aromatic species present.
Q3: How do substituents on the aromatic ring affect the Sandmeyer reaction?
A3: The nature of the substituent on the aromatic ring can influence the reactivity of the diazonium salt. Electron-withdrawing groups tend to increase the stability of the diazonium salt, while electron-donating groups can decrease its stability. This can affect the optimal reaction conditions and the propensity for side reactions.
Rosenmund-von Braun Reaction
This method involves the cyanation of aryl halides using copper(I) cyanide, typically at elevated temperatures.
Q1: My Rosenmund-von Braun reaction is giving a poor yield. What are the potential reasons?
A1: Several factors can contribute to a low yield in the Rosenmund-von Braun reaction:
-
Reactivity of the Aryl Halide: The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl. Aryl chlorides are often unreactive under classical conditions.
-
Purity of Reagents: The quality of the copper(I) cyanide and the aryl halide is important for a successful reaction. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: This reaction typically requires high temperatures (often refluxing in a high-boiling solvent like DMF or pyridine), and suboptimal temperatures can lead to an incomplete reaction.[3]
-
Solvent Choice: The use of a polar, high-boiling point solvent is common, but the choice of solvent can significantly impact the reaction outcome.[3]
Q2: I am having difficulty purifying my product from the Rosenmund-von Braun reaction. What are some common challenges and solutions?
A2: Purification can be challenging due to the use of a large excess of copper cyanide and high-boiling point solvents.[3]
-
Removal of Copper Salts: The excess copper salts can be difficult to remove. Washing the crude product with aqueous ammonia or a solution of ferric chloride can help to complex and remove the copper salts.
-
Removal of High-Boiling Solvents: High-boiling solvents like DMF or pyridine can be challenging to remove completely. Vacuum distillation or azeotropic distillation with a lower-boiling solvent can be effective.
Dehydration of Benzamides
This method involves the removal of a water molecule from a primary benzamide to form the corresponding benzonitrile.
Q1: My benzamide dehydration is resulting in a low yield of benzonitrile. What are the likely causes?
A1: Low yields in the dehydration of benzamide are often due to:
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Ensure the reagent is fresh and anhydrous, as moisture will reduce its effectiveness.[1]
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of both the starting material and the desired benzonitrile product.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
Q2: How can I improve the yield of my benzamide dehydration?
A2: To improve the yield, consider the following:
-
Optimize the Dehydrating Agent: Select a suitable dehydrating agent and use the appropriate stoichiometry. While an excess may be necessary, a large excess can lead to side reactions.[1]
-
Control Reaction Temperature: If possible, attempt the reaction at a lower temperature. Some modern reagents allow for dehydration at or below room temperature.[1] If heating is necessary, ensure it is uniform to prevent localized overheating.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Palladium-Catalyzed Cyanation
This modern method involves the cross-coupling of an aryl halide or triflate with a cyanide source, catalyzed by a palladium complex.
Q1: My palladium-catalyzed cyanation is not working well. What are some common issues?
A1: Challenges in palladium-catalyzed cyanation often revolve around the catalyst's activity and stability:
-
Catalyst Poisoning: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center and inhibiting the catalytic cycle.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. This can be due to the presence of oxygen or impurities in the reaction mixture. The formation of a black precipitate (palladium black) is an indication of catalyst deactivation.[4]
-
Ligand Degradation: Phosphine ligands, which are often used in these reactions, can be susceptible to oxidation or degradation at high temperatures.
Q2: What are the common side reactions in palladium-catalyzed cyanation?
A2: Besides catalyst deactivation, other side reactions can occur:
-
Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, especially if there are sources of hydride in the reaction mixture.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.
Data Presentation
Table 1: Comparison of Yields for the Sandmeyer Reaction with Various Substituted Anilines
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93%[5] |
| 2-Methylaniline | 2-Methylbenzonitrile | 85%[5] |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75%[5] |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68%[5] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52%[6] |
Table 2: Comparison of Common Dehydrating Agents for Benzamide Dehydration
| Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) |
| Phosphorus Pentoxide (P₂O₅) | None (Neat) | 220-240 | 1-2.5 min (Microwave) | 90%[7] |
| Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃) | 0 to Reflux | Not Specified | Good to Excellent[7] |
| Thionyl Chloride (SOCl₂) | Dichloroethane | 80 | 5 h | 75.8%[8] |
| Oxalyl Chloride/Et₃N/Ph₃PO | Dichloromethane | Room Temperature | Not Specified | High |
| Phosphorus Oxychloride (POCl₃) | Pyridine | Reflux | Not Specified | Good |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 4-Methoxybenzonitrile
Materials:
-
4-Methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve 4-methoxyaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 15 minutes. The resulting diazonium salt solution should be kept cold and used immediately.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Gently warm the reaction mixture to 50-60 °C and maintain for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with a dilute sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Protocol 2: Rosenmund-von Braun Synthesis of 2-Chlorobenzonitrile
Materials:
-
2-Chlorobromobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Aqueous ammonia
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobromobenzene, copper(I) cyanide, and DMF.
-
Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Stir the mixture for 30 minutes to dissolve the copper salts.
-
Extract the product with toluene.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Protocol 3: Dehydration of Benzamide to Benzonitrile using Phosphorus Pentoxide
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand bath or heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, thoroughly mix benzamide and phosphorus pentoxide (a molar ratio of approximately 1:1 to 1:1.5 of amide to P₂O₅ can be used).[1]
-
Set up the flask for simple distillation.
-
-
Dehydration:
-
Heat the mixture gently at first, then increase the temperature to initiate the reaction. The reaction is exothermic.
-
Benzonitrile will start to distill over. Collect the distillate.
-
-
Purification:
-
The crude benzonitrile may be washed with a dilute sodium carbonate solution and then with water to remove any acidic impurities.
-
Dry the benzonitrile over a suitable drying agent (e.g., anhydrous calcium chloride) and re-distill to obtain the pure product.
-
Mandatory Visualization
Caption: Mechanism of the Sandmeyer reaction for benzonitrile synthesis.
Caption: Catalytic cycle of the Rosenmund-von Braun reaction.
Caption: General experimental workflow for benzonitrile synthesis.
Caption: Troubleshooting decision tree for low yield in benzonitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cyanation of Fluorinated Aryl Bromides
Welcome to the Technical Support Center for the cyanation of fluorinated aryl bromides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues observed during the cyanation of fluorinated aryl bromides, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning: Cyanide ions can strongly coordinate to the metal center (e.g., Palladium), deactivating the catalyst.[1][2] | - Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide.[1][3] - Employ ligands that are less susceptible to displacement by cyanide, such as bulky biarylphosphine ligands.[1] - Consider using a pre-catalyst that is more resistant to poisoning.[1] |
| Poor Catalyst Activity: The chosen catalyst system may not be optimal for the specific fluorinated aryl bromide substrate. Electron-deficient aryl halides can be challenging.[4][5] | - For electron-deficient aryl bromides, consider using a nickel-based catalyst system, which can be more effective.[5] - Screen different palladium catalysts and ligands. For instance, for electron-deficient aryl chlorides, a catalyst based on a di-tert-butylphosphino analog ligand (L2) has been shown to be effective.[1] | |
| Substrate Hindrance: Steric hindrance around the bromine atom can impede the oxidative addition step. | - Increase the reaction temperature or prolong the reaction time. - Use a catalyst with a smaller ligand to reduce steric clash. | |
| Inadequate Reaction Conditions: Incorrect solvent, temperature, or base can lead to poor results. | - Optimize the reaction conditions by screening different solvents (e.g., dioxane, DMAc), bases (e.g., K₂CO₃, KOAc), and temperatures.[1][3] - For some protocols, the addition of water in a biphasic system can be beneficial.[6] | |
| Side Reactions/Low Yield | Hydrodehalogenation: Reduction of the aryl bromide to the corresponding arene can be a significant side reaction. | - The presence of a reductant can sometimes lead to this side product. If using a system with an external reductant, its stoichiometry should be carefully controlled. - The presence of NaI has been shown to suppress hydrogenation side reactions in some nickel-catalyzed cyanations.[5] |
| Formation of Impurities: Undesired byproducts may form due to reaction with functional groups on the substrate or solvent degradation. | - Ensure the purity of starting materials and solvents. - Protect sensitive functional groups on the substrate before the cyanation reaction. - Lowering the reaction temperature might reduce the formation of degradation products. | |
| Incomplete Reaction: The reaction stalls before reaching full conversion. | - Increase catalyst loading.[1] - Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous cyanide sources. | |
| Irreproducible Results | Variability in Reagent Quality: The purity and physical form (e.g., particle size) of the cyanide source can affect its reactivity.[1] | - Use high-purity reagents from a reliable source. - For solid cyanide salts, consistent milling might be necessary, though this should be done with extreme caution due to toxicity.[1] |
| Atmospheric Contamination: Oxygen and moisture can negatively impact the catalytic cycle. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: Why is the cyanation of fluorinated aryl bromides often more challenging than that of non-fluorinated analogues?
The presence of electron-withdrawing fluorine atoms makes the aryl bromide more electron-deficient. While this can facilitate the oxidative addition step in some cases, it can make the reductive elimination of the aryl nitrile from the metal center slower, which can be the rate-determining step.[1][7]
Q2: What are the safest and most effective cyanide sources to use?
Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic and inexpensive alternative to highly toxic simple cyanide salts like KCN or NaCN.[1][3][8] Zinc cyanide (Zn(CN)₂) is also widely used and is less toxic than alkali metal cyanides, but still poses a significant risk.[1] Organic cyanating agents are also being developed to avoid the use of metal cyanides altogether.[4]
Q3: Which catalyst system, Palladium or Nickel, is generally better for the cyanation of fluorinated aryl bromides?
Both palladium and nickel catalysts are effective, and the choice depends on the specific substrate and desired reaction conditions. Nickel catalysts have shown high efficiency for the cyanation of electron-deficient aryl halides, including those with fluoro substituents.[5][6] Palladium catalysts, particularly with bulky phosphine ligands, are also widely used and offer good functional group tolerance.[1][2]
Q4: Can I perform the cyanation reaction without a glovebox?
While some protocols require rigorously anhydrous conditions, many modern methods are more user-friendly.[1] Using air-stable pre-catalysts and robust reaction conditions can allow the reaction to be set up on the benchtop, though performing the reaction under an inert atmosphere is always recommended for optimal results and reproducibility.[6]
Q5: My reaction is not going to completion. Should I just increase the temperature?
Increasing the temperature can sometimes improve the reaction rate and conversion. However, it can also lead to catalyst decomposition and the formation of side products. A systematic optimization of reaction parameters, including catalyst loading, ligand, base, and solvent, is often a more effective approach than simply increasing the temperature.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of aryl halides and can be applied to fluorinated aryl bromides.[1]
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.5-2 mol%), the phosphine ligand (e.g., 1-4 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents).
-
If the fluorinated aryl bromide is a solid, add it to the test tube (1 mmol).
-
Seal the tube with a Teflon-lined screw cap and evacuate and backfill with nitrogen three times.
-
If the fluorinated aryl bromide is a liquid, add it via syringe (1 mmol).
-
Add dioxane (2.5 mL) and a degassed 0.05 M solution of potassium acetate (KOAc) in water (2.5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 1-24 hours).
-
After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and washed with water to begin the workup procedure.
General Procedure for Nickel-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is based on a method developed for a range of (hetero)aryl electrophiles.[6]
-
In a vial, combine the nickel(II) precatalyst (e.g., 2.5-5 mol%), a JosiPhos-type ligand (e.g., 3-6 mol%), potassium ferrocyanide (K₄[Fe(CN)₆], 0.6 equivalents), and the fluorinated aryl bromide (1 mmol).
-
Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane or DMAc) and water.
-
An acidic additive like tetrabutylammonium hydrogen sulfate can be included to improve the reaction rate.
-
The reaction is typically heated (e.g., 100 °C) and stirred until completion.
-
Workup involves standard extraction and purification procedures.
Visualizations
Caption: Troubleshooting workflow for low conversion in cyanation reactions.
Caption: Key parameters influencing the outcome of fluorinated aryl bromide cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-5-fluoro-2-methylbenzonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving purification issues with 4-Bromo-5-fluoro-2-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation of the product. Based on a likely synthesis route involving the bromination of 5-fluoro-2-methylbenzonitrile, potential impurities include:
-
Unreacted Starting Material: 5-fluoro-2-methylbenzonitrile.
-
Isomeric Byproducts: Other isomers of bromo-5-fluoro-2-methylbenzonitrile formed during the bromination reaction.
-
Di-brominated Species: Dibromo-5-fluoro-2-methylbenzonitrile, where two bromine atoms are added to the aromatic ring.
-
Residual Solvents: Solvents used in the reaction or work-up, such as dichloromethane, chloroform, or acetic acid.
-
Reagents: Residual brominating agents (e.g., N-bromosuccinimide) or catalysts.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities when the desired compound is the major component.
-
Column chromatography is ideal for separating the desired product from significant amounts of impurities, especially those with similar polarities.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution: Refer to the solvent selection table below. You may need to use a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent and that it is at its boiling point.
Problem: The compound "oils out" instead of forming crystals upon cooling. [1]
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.[1] The presence of impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also promote crystallization over oiling out.
Problem: Poor recovery of the purified compound. [1]
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or the crystals were not washed with ice-cold solvent.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The eluent (mobile phase) is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Problem: The compound runs with the solvent front on the TLC plate.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Try a different solvent system. Sometimes, a mixture of three solvents can provide better separation. Alternatively, consider using a different stationary phase, such as alumina instead of silica gel.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/Solvent System | Polarity | Notes |
| Toluene/Hexane | Low to Medium | A mixture of these solvents is effective for many aromatic compounds. A patent for the related 4-fluoro-2-methylbenzonitrile suggests crystallization from a toluene and hexane mixture.[2] |
| Ethanol/Water | Medium to High | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Isopropanol | Medium | A single solvent option that can be effective. |
| Ethyl Acetate/Hexane | Medium | A common mixture offering a good polarity range for many organic compounds. |
Table 2: Recommended Mobile Phases for Column Chromatography (Silica Gel)
| Mobile Phase System | Polarity Range | Typical Starting Ratio (v/v) | Gradient Elution Suggestion |
| Hexane / Ethyl Acetate | Low to Medium | 95:5 | Gradually increase the percentage of ethyl acetate. |
| Hexane / Dichloromethane | Low to Medium | 90:10 | Gradually increase the percentage of dichloromethane. |
| Toluene / Ethyl Acetate | Medium | 98:2 | Gradually increase the percentage of ethyl acetate for more polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., toluene/hexane).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or the more soluble solvent of a pair) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture determined from the TLC analysis. Collect fractions in test tubes or vials.
-
Gradient Elution (if necessary): If separation is not optimal, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Optimizing Suzuki Coupling with Aryl Bromides
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving aryl bromides. Find answers to frequently asked questions and guidance on overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for Suzuki coupling with aryl bromides?
A1: Catalyst loading for Suzuki coupling with aryl bromides can vary significantly based on the specific substrates, ligand, and reaction conditions. Generally, loadings are reported in mole percent (mol %) or parts per million (ppm). For many applications, catalyst loadings between 0.1 and 5 mol % are common.[1] However, highly efficient catalytic systems can achieve high yields with much lower loadings, sometimes in the range of 50 ppm.[2] Optimization studies have shown the potential to reduce catalyst loading from 1.5 mol% to 0.75 mol% while increasing yield.[3]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling.[4] While standard catalysts like Pd(PPh₃)₄ can be effective, more robust systems are often required, especially for challenging substrates like electron-deficient or sterically hindered aryl bromides.[4] Buchwald-type palladacycle precatalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently more effective.[4][5] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.[4]
Q3: What are the most common side reactions in Suzuki coupling, and how can I minimize them?
A3: Common side reactions in Suzuki coupling include homocoupling of the boronic acid, hydrodehalogenation of the aryl bromide, and protodeboronation of the boronic acid.[4][6]
-
Homocoupling: This can be promoted by the presence of oxygen.[6][7] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) can minimize this side reaction.[6]
-
Hydrodehalogenation: This side reaction reduces the aryl bromide to the corresponding arene.[8] It can be influenced by the choice of base, solvent, and temperature.[8] Careful optimization of these parameters is key to minimizing this pathway.
-
Protodeboronation: This involves the cleavage of the C-B bond in the boronic acid.[6] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this and favor the desired cross-coupling.[6] The stability of the boronic acid is also a factor, and using more stable derivatives like boronic esters (e.g., pinacol esters) can be beneficial.[7]
Q4: My reaction is giving a low yield. What are the first troubleshooting steps I should take?
A4: Low yields can stem from several factors.[4] Here are some initial troubleshooting steps:
-
Ensure Inert Atmosphere: Oxygen can deactivate the catalyst.[4] Make sure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[4]
-
Check Reagent Quality: Ensure the boronic acid, catalyst, and solvents have not degraded.[6]
-
Optimize Reaction Conditions: If the reaction is sluggish, consider gradually increasing the temperature. Many Suzuki couplings are run at elevated temperatures (80-110 °C).[4] Also, monitor the reaction over time to ensure it has reached completion.[4]
-
Evaluate the Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system with bulky, electron-rich ligands, especially for challenging substrates.[4]
-
Re-evaluate the Base and Solvent: The choice of base and solvent is crucial and can significantly impact the reaction outcome.[4][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Suzuki coupling experiments.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The palladium catalyst may not be sufficiently active. Consider using a more robust catalyst system, such as a Buchwald-type palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4] |
| Improper Reaction Conditions | The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress by TLC or LC-MS and consider increasing the temperature in increments.[4] |
| Poor Reagent Quality | Degradation of the boronic acid, catalyst, or solvent can inhibit the reaction.[6] Use fresh, high-quality reagents. |
| Insufficient Degassing | Oxygen can lead to catalyst deactivation through the oxidation of the phosphine ligand.[4] Ensure the reaction vessel and solvents are thoroughly purged with an inert gas like argon or nitrogen.[4][6] |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Side Product | Cause | Recommended Action |
| Homocoupling Product | Presence of oxygen in the reaction mixture.[6][7] | Thoroughly degas the reaction mixture and solvents.[6] Using a slight excess of the boronic acid can also favor the cross-coupling pathway.[6] |
| Hydrodehalogenated Product | Undesired reduction of the aryl bromide.[8] | This can be influenced by the base, solvent, and temperature.[8] Screen different bases and solvents, and consider running the reaction at a lower temperature. |
| Protodeboronation Product | Cleavage of the C-B bond of the boronic acid.[6] | Use a slight excess of the boronic acid (1.1-1.5 equivalents).[6] Consider using a more stable boronic acid derivative, such as a pinacol ester.[7] |
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize typical quantitative data for optimizing Suzuki coupling with aryl bromides.
Table 1: Example of Catalyst Loading Optimization
| Parameter | Before Optimization | After Optimization |
| Catalyst Loading | 1.5 mol% | 0.75 mol% |
| Reaction Temperature | 80°C | 70°C |
| Base Concentration | 1.5 equivalents | 1.0 equivalent |
| Solvent | Toluene | DMF |
| Yield | 72% | 92% |
This table is based on data aimed at increasing yield and reducing experiment count.[3]
Table 2: General Reaction Conditions for Suzuki Coupling of Aryl Bromides
| Parameter | Typical Range/Value | Notes |
| Aryl Bromide | 1.0 equivalent | - |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion and compensate for potential protodeboronation.[6] |
| Palladium Catalyst | 0.1 - 5 mol% | Can be as low as 50 ppm for highly active systems.[2] |
| Ligand | 1 - 4 equivalents relative to Pd | The ligand-to-palladium ratio is a critical parameter to optimize. |
| Base | 2.0 - 3.0 equivalents | Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[10][11][12] |
| Solvent | Dioxane, THF, Toluene, DMF, Water | Often used as a mixture with water.[9][12][13] |
| Temperature | 70 - 110 °C | Higher temperatures may be required for less reactive substrates.[4][9] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6][10]
-
Addition of Catalyst and Ligand: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., dioxane/water 4:1) via syringe.[13] The mixture should be sparged with the inert gas for an additional 10-15 minutes.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6][13]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Green Synthesis of Benzonitriles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of benzonitriles. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the green synthesis of benzonitriles via different synthetic routes.
Route 1: Synthesis from Benzaldehyde using Ionic Liquids
Question: Why is my benzonitrile yield low when using an ionic liquid-based system?
Answer: Low yields in this system can stem from several factors:
-
Suboptimal Temperature: The reaction temperature significantly influences the conversion and yield. For instance, in a system using [HSO3-b-Py]HSO4 as an ionic liquid, increasing the temperature from 90°C to 120°C can dramatically increase the benzonitrile yield to nearly 100%.[1][2]
-
Incorrect Molar Ratios: The stoichiometry of benzaldehyde to the hydroxylamine source is crucial. An excess of the hydroxylamine reagent is often required. For example, a molar ratio of 1:1.5 of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 has been shown to be optimal.[2][3]
-
Inappropriate Solvent System: The choice of co-solvent can impact reaction efficiency. While the ionic liquid itself acts as a solvent and catalyst, the addition of a co-solvent like paraxylene can be beneficial.[1][4] The volume ratio of the co-solvent to the ionic liquid needs to be optimized; a 2:1 ratio of paraxylene to [HSO3-b-Py]HSO4 has proven effective.[2][3]
-
Viscosity Issues: If using the ionic liquid as the sole solvent, the reaction mixture can become too viscous, hindering mass transfer and complicating product separation.[5] The use of a co-solvent can mitigate this.
Question: I'm observing significant byproduct formation. What are the likely side reactions?
Answer: The primary side reaction is the incomplete conversion of the intermediate, benzaldoxime, to benzonitrile. This can be addressed by ensuring optimal reaction time and temperature. The ionic liquid [HSO3-b-Py]HSO4 acts as a catalyst for the dehydration of benzaldoxime to benzonitrile.[1]
Question: How can I efficiently recover and recycle the ionic liquid?
Answer: A key advantage of using ionic liquids like [HSO3-b-Py]HSO4 is their ease of recovery. After the reaction, the mixture typically separates into two phases: an organic phase containing the benzonitrile product and an aqueous phase containing the ionic liquid. The ionic liquid can be recovered from the aqueous phase by vacuum distillation to remove water and can be reused directly in subsequent reactions.[2]
Route 2: Ammoxidation of Toluene
Question: My toluene conversion is low in the ammoxidation reaction. What are the potential causes?
Answer: Low toluene conversion can be attributed to several factors:
-
Insufficient Reaction Temperature: Ammoxidation of toluene is a high-temperature gas-phase reaction, typically requiring temperatures between 350°C and 450°C.[6]
-
Low Catalyst Activity: The catalyst may be deactivated due to coking, sintering, or poisoning.[6][7] Ensure the catalyst is properly activated before use.
-
Improper Reactant Feed Ratio: The molar ratios of toluene, ammonia, and oxygen are critical. An incorrect ratio can limit the reaction rate.[6][7]
-
High Space Velocity: If the flow rate of the reactant gases is too high, the residence time on the catalyst surface may be insufficient for efficient conversion.[6]
Question: I'm getting a high conversion of toluene, but the selectivity to benzonitrile is poor. What can I do?
Answer: Poor selectivity is a common challenge in toluene ammoxidation:
-
Over-oxidation: Excessively high temperatures can lead to the formation of carbon oxides (CO, CO₂) instead of benzonitrile.[6] Carefully controlling the temperature is crucial.
-
Byproduct Formation: Other common byproducts include benzene, benzaldehyde, and benzoic acid.[6]
-
Suboptimal Ammonia to Toluene Ratio: A higher concentration of ammonia generally favors the formation of benzonitrile.[6]
Question: My catalyst is deactivating quickly. How can I address this?
Answer: Catalyst deactivation is a significant issue in industrial processes. Here are some common causes and solutions:
-
Coking: Carbonaceous deposits can block the active sites of the catalyst. Regeneration can often be achieved by controlled combustion of the coke in a stream of air or diluted oxygen.[8]
-
Sintering: High reaction temperatures can cause the active metal particles on the catalyst support to agglomerate, reducing the active surface area.[9] This is often irreversible.
-
Poisoning: Impurities in the feed stream, such as sulfur or chlorine compounds, can irreversibly bind to the catalyst's active sites.[9] Ensuring the purity of the reactants is essential.
Route 3: Oxidation of Benzylamine
Question: My primary product from the oxidation of benzylamine is N-benzylidenebenzylamine, not benzonitrile. How can I improve the selectivity?
Answer: The formation of N-benzylidenebenzylamine is a common issue, arising from the condensation of unreacted benzylamine with the benzylimine intermediate.[10] To favor benzonitrile formation:
-
Choice of Catalyst and Oxidant: The catalytic system plays a crucial role. For example, visible-light-driven aerobic oxidation using hydrous ruthenium oxide supported on TiO2 has shown high selectivity to benzonitrile.[11]
-
Reaction Conditions: The solvent and reaction time can influence selectivity. In some systems, a continuous flow process has been shown to increase selectivity towards benzonitrile compared to a batch process.[10]
Question: What are the common byproducts in the oxidation of benzylamine to benzonitrile?
Answer: Besides N-benzylidenebenzylamine, benzaldehyde can also be formed as a byproduct through incomplete oxidation or hydrolysis of the imine intermediate.[10]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ionic liquids for benzonitrile synthesis from benzaldehyde?
A1: The use of ionic liquids, such as [HSO3-b-Py]HSO4, offers several green chemistry advantages. These include acting as a recyclable catalyst and co-solvent, eliminating the need for metal salt catalysts, preventing the release of corrosive inorganic acids like HCl, and simplifying product separation.[1][2][3][4][12]
Q2: What is a typical catalyst used for the ammoxidation of toluene, and what is the role of the support?
A2: Vanadium-based catalysts, particularly V₂O₅ supported on TiO₂ (anatase), are commonly used for the ammoxidation of toluene.[6] The support plays a vital role in dispersing and stabilizing the active catalytic species, which in turn influences the catalyst's activity and selectivity.[6]
Q3: Can water be used as a solvent for the green synthesis of benzonitriles?
A3: Yes, in certain systems, water can be an effective and environmentally benign solvent. For instance, the photocatalytic aerobic oxidation of benzylamine to benzonitrile using a RuO₂·xH₂O/TiO₂ catalyst has been successfully performed in water with high yields.[11]
Q4: How can I monitor the progress of my benzonitrile synthesis reaction?
A4: Gas chromatography (GC) is a standard and effective method for monitoring the reaction progress, allowing for the quantification of reactant conversion and product formation.[6]
Quantitative Data Summary
The following tables provide a summary of quantitative data for different green benzonitrile synthesis approaches for easy comparison.
Table 1: Synthesis of Benzonitrile from Benzaldehyde
| Catalyst/Ionic Liquid | Co-Solvent | Temperature (°C) | Time (h) | Benzaldehyde Conversion (%) | Benzonitrile Yield (%) | Reference |
| [HSO3-b-Py]HSO4 | Paraxylene | 120 | 2 | 100 | 100 | [2][3] |
| Fe3O4-CTAB NPs | DMF | 80-90 | 1 | - | 97.0 | [1][5] |
| Dry-CSMIL | - | 70 | 1.5 | - | 93.0 | [5][12] |
| NaHSO4·H2O | DMF | 135 | 4.5 | - | 92.8 | [1][12] |
| TiCl4 | Pyridine | 40 | 3 | - | 85.0 | [2] |
Table 2: Ammoxidation of Toluene over V₂O₅/TiO₂ Catalyst
| Temperature (°C) | Toluene Conversion (%) | Benzonitrile Selectivity (%) | Reference |
| 360 | 65.2 | 85.1 | [6] |
| 380 | 78.5 | 82.3 | [6] |
| 400 | 89.1 | 79.5 | [6] |
| 420 | 95.3 | 75.4 | [6] |
Table 3: Oxidation of Benzylamine to Benzonitrile
| Catalytic System | Oxidant | Solvent | Time (h) | Benzylamine Conversion (%) | Benzonitrile Selectivity (%) | Reference |
| RuO₂·xH₂O/TiO₂ (Visible Light) | O₂ | Toluene | 4 | >99 | >93 | [11] |
| RuO₂·xH₂O/TiO₂ (Visible Light) | O₂ | Water | 4 | - | 90 (Yield) | [11] |
| RuO₂/Al₂O₃ (Continuous Flow) | O₂ | - | - | 100 | 82 | [10] |
| RuO₂/Al₂O₃ (Batch) | O₂ | - | - | 92 | 65 | [10] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid
This protocol is adapted from a procedure utilizing a recyclable ionic liquid system.[2]
Materials:
-
Benzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH2OH)2·[HSO3-b-Py]·HSO4)
-
1-Sulfobutyl pyridinium hydrosulfate ([HSO3-b-Py]·HSO4) ionic liquid
-
Paraxylene
-
Three-necked flask equipped with a stirrer and reflux condenser
-
Oil bath
Procedure:
-
To a 100 mL three-necked flask, add benzaldehyde (14.4 mmol), (NH2OH)2·[HSO3-b-Py]·HSO4 (21.6 mmol, 1.5 equivalents), [HSO3-b-Py]·HSO4 (16 mL), and paraxylene (32 mL).
-
Heat the reaction mixture in an oil bath to 120°C with continuous stirring.
-
Maintain the reaction at this temperature for 2 hours. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases.
-
Separate the organic phase (top layer) containing the benzonitrile product.
-
The aqueous phase (bottom layer) contains the ionic liquid. To recover the ionic liquid, remove the water by distillation under reduced pressure using a rotary evaporator.
-
The recovered ionic liquid can be reused for subsequent reactions.
Protocol 2: Gas-Phase Ammoxidation of Toluene
This protocol describes a typical lab-scale setup for the gas-phase ammoxidation of toluene.[6]
Materials:
-
V₂O₅/TiO₂ catalyst
-
Fixed-bed quartz reactor
-
Tube furnace with temperature controller
-
Mass flow controllers
-
Saturator for toluene
-
Toluene, Ammonia, Oxygen, and Nitrogen gas cylinders
Procedure:
-
Load the fixed-bed quartz reactor with the V₂O₅/TiO₂ catalyst.
-
Place the reactor inside the tube furnace and heat to the desired reaction temperature (e.g., 400°C) under a flow of nitrogen for 1 hour to activate the catalyst.
-
Introduce toluene into the gas stream by bubbling nitrogen through a saturator containing liquid toluene at a constant temperature.
-
Introduce ammonia and oxygen into the reactor at controlled flow rates using mass flow controllers to achieve the desired molar ratios (e.g., NH₃/toluene and O₂/toluene).
-
Run the reaction under steady-state conditions.
-
Collect the reaction products by passing the effluent gas through a cold trap to condense the liquid products.
-
Analyze the liquid and gas products using Gas Chromatography (GC) to determine toluene conversion and benzonitrile selectivity.
Protocol 3: Photocatalytic Oxidation of Benzylamine to Benzonitrile
This protocol is based on a visible-light-driven aerobic oxidation method.[11]
Materials:
-
Hydrous ruthenium oxide supported on TiO₂ (RuO₂·xH₂O/TiO₂) catalyst
-
Benzylamine
-
Toluene (or water) as solvent
-
Reaction vessel suitable for photocatalysis (e.g., quartz)
-
Visible light source (e.g., blue LED)
-
Oxygen supply (e.g., balloon or cylinder)
Procedure:
-
In a reaction vessel, suspend the RuO₂·xH₂O/TiO₂ catalyst (e.g., 50 mg) in the chosen solvent (e.g., 3 mL of toluene).
-
Add benzylamine (0.1 mmol) to the suspension.
-
Purge the reaction vessel with oxygen and maintain a positive pressure of O₂ (e.g., using a balloon).
-
Irradiate the mixture with a visible light source (e.g., blue LED) at a constant temperature (e.g., 30°C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion, separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Analyze the supernatant to determine the yield of benzonitrile.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for the green synthesis of benzonitriles.
Caption: Workflow for benzonitrile synthesis from benzaldehyde using a recyclable ionic liquid.
References
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Considerations for the scale-up synthesis of 4-Bromo-5-fluoro-2-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-Bromo-5-fluoro-2-methylbenzonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: For the scale-up synthesis of this compound, the most established method is the Sandmeyer reaction .[1][2] This involves the diazotization of an appropriate aniline precursor, such as 4-amino-2-bromo-5-fluorotoluene, followed by cyanation using a copper(I) cyanide salt.[1][2] While effective, this route involves the use of highly toxic cyanide salts and potentially unstable diazonium intermediates, requiring strict safety protocols and process control during scale-up.[3]
Alternative routes that may be considered for improved safety and environmental impact include palladium-catalyzed cyanation of an aryl halide precursor (e.g., 1,4-dibromo-2-fluoro-5-methylbenzene).[4] These methods often utilize less toxic cyanide sources and can proceed under milder conditions.[4]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns for the scale-up synthesis, particularly via the Sandmeyer reaction, include:
-
Toxicity of Reagents: Copper(I) cyanide is highly toxic and requires careful handling to prevent exposure.[3]
-
Instability of Diazonium Salts: Aryl diazonium salts are known to be unstable and can decompose exothermically, and in some cases explosively, especially if isolated or allowed to warm up.[5] Therefore, the diazotization step must be performed at low temperatures (typically 0-5°C).[6][7]
-
Handling of Strong Acids: The diazotization process uses strong acids, which are corrosive and require appropriate personal protective equipment (PPE).
-
Nitrous Acid Fumes: The generation of nitrous acid from sodium nitrite and a strong acid can release toxic nitrogen oxide fumes. The reaction should be conducted in a well-ventilated area or a fume hood.
Q3: How can I monitor the progress of the diazotization and Sandmeyer reactions?
A3: The completion of the diazotization reaction can be monitored by checking for the presence of excess nitrous acid using starch-iodide paper.[6] A positive test (the paper turns blue) indicates that the aniline has been consumed. For monitoring the progress of the Sandmeyer cyanation reaction, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to track the disappearance of the diazonium salt intermediate and the appearance of the final product.
Troubleshooting Guides
Issue 1: Low Yield in the Sandmeyer Reaction
Low yields are a common issue in Sandmeyer reactions and can be attributed to several factors.[6]
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the complete dissolution of the starting aniline in the acidic solution. Test for excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.[6] Maintain a low temperature (0-5°C) throughout the addition of sodium nitrite.[6][7] |
| Decomposition of Diazonium Salt | The diazonium salt is unstable at higher temperatures.[5] It is crucial to maintain the reaction temperature below 5°C during its formation and use it immediately in the subsequent cyanation step. |
| Side Reactions | Phenol formation can occur if the diazonium salt reacts with water, especially at elevated temperatures.[8] Running the reaction at the recommended low temperature minimizes this side reaction. The formation of biaryl impurities can also occur.[9] |
| Inactive Copper(I) Catalyst | The quality of the copper(I) cyanide is critical. Ensure it is fresh and has not been oxidized to copper(II). |
Issue 2: Impurities in the Final Product
The presence of impurities can complicate the purification process and affect the quality of the final product.
| Possible Impurity | Identification and Removal |
| Unreacted Starting Aniline | Can be detected by TLC or HPLC. Removal can be achieved by washing the organic extract with a dilute acid solution during work-up. |
| Phenolic Byproducts | These can be identified by their characteristic spectroscopic data. They can be removed by washing the organic phase with a dilute aqueous base solution (e.g., sodium hydroxide). |
| Biaryl Impurities | These are often difficult to separate from the desired product due to similar polarities. Purification may require column chromatography or recrystallization. |
Experimental Protocols
Sandmeyer Synthesis of this compound
This protocol is a representative example and may require optimization for large-scale production.
Step 1: Diazotization of 4-Amino-2-bromo-5-fluorotoluene
-
In a cooled reactor (0-5°C), dissolve 4-amino-2-bromo-5-fluorotoluene in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.[7]
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
Confirm the completion of the reaction using starch-iodide paper.[6]
Step 2: Sandmeyer Cyanation
-
In a separate reactor, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The temperature of this reaction may be slightly elevated depending on the substrate, but careful control is necessary.
-
Stir the reaction mixture until completion, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by adding it to water or an aqueous solution of a complexing agent for copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water, a dilute aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.[10]
Quantitative Data
The following table provides illustrative data for the synthesis of substituted benzonitriles via the Sandmeyer reaction. Please note that actual yields for this compound may vary and require optimization.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Reported Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93% |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52% |
Data compiled from literature for analogous reactions and should be used as a general guideline.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 4. Fast microwave-assisted preparation of aryl and vinyl nitriles and the corresponding tetrazoles from organo-halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting NMR Spectra of 4-Bromo-5-fluoro-2-methylbenzonitrile
Welcome to the technical support center for the analysis of 4-Bromo-5-fluoro-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra, ensuring the purity and identity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The purity of your sample can be initially assessed by comparing the obtained NMR spectrum with the expected chemical shifts. Below is a table summarizing the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| CH₃ | ~2.5 | C-CN | ~117 |
| Ar-H (meta to CN) | ~7.7 | C-CH₃ | ~110 |
| Ar-H (ortho to CN) | ~7.9 | C-Br | ~115 |
| C-F | ~160 (d, ¹JCF ≈ 250 Hz) | ||
| Ar-C (quaternary) | ~135 | ||
| Ar-CH | ~130, ~138 |
Note: Predicted values are estimates and may vary slightly based on solvent and experimental conditions. Coupling constants (J) are crucial for definitive assignment, particularly for fluorine-coupled carbons.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
A2: Impurities in the NMR spectrum of this compound can arise from unreacted starting materials, side-products from the synthesis, or subsequent degradation. The most common impurities to consider are the starting material, 2-bromo-5-fluorotoluene, and hydrolysis products such as 4-Bromo-5-fluoro-2-methylbenzoic acid or 4-Bromo-5-fluoro-2-methylbenzamide.
Troubleshooting Guide for Common Impurities
This guide will help you identify common impurities based on their characteristic NMR signals.
Scenario 1: Presence of Unreacted Starting Material
If the synthesis of this compound proceeds from 2-bromo-5-fluorotoluene, residual starting material is a likely impurity.
Table 2: NMR Data for Potential Impurity: 2-bromo-5-fluorotoluene
| ¹H NMR | ¹³C NMR | ||
| Assignment | Observed Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| CH₃ | ~2.3 | CH₃ | ~20 |
| Ar-H | ~6.8 - 7.4 | Ar-C | ~115 - 135 |
Troubleshooting Steps:
-
Compare Spectra: Compare your spectrum to the known spectrum of 2-bromo-5-fluorotoluene. Look for a singlet around 2.3 ppm for the methyl group and a complex pattern in the aromatic region between 6.8 and 7.4 ppm.
-
Purification: If starting material is present, repurification of your product is necessary. Column chromatography is often effective.
Scenario 2: Presence of Hydrolysis Products
The nitrile group is susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of a carboxylic acid or an amide.
Table 3: Predicted NMR Data for Potential Hydrolysis Impurities
| Compound | ¹H NMR Assignment | Predicted Chemical Shift (ppm) | ¹³C NMR Assignment | Predicted Chemical Shift (ppm) |
| 4-Bromo-5-fluoro-2-methylbenzoic acid | CH₃ | ~2.4 | C=O | ~168 |
| Ar-H | ~7.6, ~7.8 | |||
| COOH | >10 (broad) | |||
| 4-Bromo-5-fluoro-2-methylbenzamide | CH₃ | ~2.4 | C=O | ~170 |
| Ar-H | ~7.5, ~7.7 | |||
| NH₂ | ~7.5, ~7.9 (broad) |
Troubleshooting Steps:
-
Look for Broad Peaks: The most telling sign of these impurities is the presence of broad singlets in the downfield region of the ¹H NMR spectrum (>10 ppm for the carboxylic acid proton and ~7.5-8.0 ppm for the amide protons).
-
D₂O Exchange: To confirm the presence of an acidic proton (COOH or NH₂), add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The broad peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.
-
pH Adjustment and Extraction: If a significant amount of the carboxylic acid is present, an acidic wash during the workup may not have been sufficient. Consider a basic wash to remove the acidic impurity.
Experimental Protocols
Standard NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid solvent-related impurity peaks.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for identifying impurities in your NMR spectrum.
Caption: A logical workflow for initial NMR spectrum analysis.
Caption: Confirmation steps for specific impurity types.
Stability of 4-Bromo-5-fluoro-2-methylbenzonitrile in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Bromo-5-fluoro-2-methylbenzonitrile in various solvent systems. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For routine short-term use, it is recommended to store this compound at -4°C for one to two weeks. For longer-term storage, a temperature of -20°C for one to two years is advised to maintain its integrity.[1] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[2][3]
Q2: Is this compound sensitive to moisture?
Q3: How does the choice of a protic vs. aprotic solvent potentially affect the stability of this compound?
The choice between a protic and an aprotic solvent can significantly influence the stability of a compound, particularly if degradation pathways involve charged intermediates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[4] These solvents are effective at stabilizing ions.[5] If a degradation pathway of this compound proceeds through a charged intermediate, a protic solvent could potentially accelerate this process.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, acetone) lack O-H or N-H bonds and do not act as hydrogen bond donors.[4] They can dissolve charged species, but they do not stabilize anions as effectively as protic solvents.[6] This can sometimes lead to increased reactivity of anionic nucleophiles, but may also slow down degradation pathways that are stabilized by hydrogen bonding.
Q4: Are there any known incompatible materials with this compound?
Specific incompatibility data for this compound is limited. However, based on its chemical structure, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. The nitrile group can be hydrolyzed under strong acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products observed in a reaction mixture. | Degradation of this compound in the chosen solvent system. | 1. Analyze a control sample: Dissolve the compound in the solvent under the same reaction conditions (temperature, time) but without other reagents. Analyze by HPLC or GC-MS to check for degradation products. 2. Consider solvent purity: Impurities in the solvent (e.g., water, acid/base traces) could be catalyzing degradation. Use a fresh, high-purity solvent. 3. Evaluate solvent type: If using a protic solvent, consider switching to an aprotic solvent, or vice versa, to see if it mitigates the degradation. |
| Loss of starting material over time when stored in solution. | The compound is unstable in the chosen solvent at the storage temperature. | 1. Perform a time-course stability study: Prepare a solution of the compound and analyze its concentration at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC. 2. Lower the storage temperature: If degradation is observed, store the solution at a lower temperature (e.g., 4°C or -20°C). 3. Prepare fresh solutions: If the compound is found to be unstable in solution, prepare fresh solutions immediately before use. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | On-column degradation or instability in the mobile phase. | 1. Check mobile phase compatibility: Ensure the mobile phase components are not reactive with the compound. For example, avoid highly acidic or basic mobile phases if the compound is susceptible to hydrolysis. 2. Use a suitable diluent: Dissolve and dilute the sample in a solvent in which it is known to be stable. Ideally, the diluent should be the mobile phase itself. 3. Control column temperature: Temperature fluctuations can affect retention times and potentially degradation rates on the column. Use a column thermostat for consistent results. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in a Selected Solvent
Objective: To quickly assess the stability of this compound in a specific solvent over a 24-hour period.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in the solvent of interest to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL) with the same solvent and analyze using a validated HPLC method to determine the initial peak area or concentration.
-
Incubation: Store the remaining stock solution at the desired temperature (e.g., room temperature, 40°C).
-
Final Analysis (T=24h): After 24 hours, take another aliquot from the stock solution, dilute it in the same manner as the initial sample, and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area or concentration at T=24h to the initial value at T=0. A significant decrease suggests instability.
Protocol 2: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[7]
-
If no degradation is observed, repeat the experiment with 1 M HCl.[7]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[7]
-
If no degradation is observed, repeat the experiment with 1 M NaOH.[7]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute it to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[7]
-
-
Thermal Degradation:
-
Photostability:
Data Presentation
The results from the stability studies should be summarized in a clear and organized manner. Below is a template table for presenting the stability data of this compound in different solvent systems.
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent System | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery | Observations |
| Acetonitrile | [User to insert data] | [User to insert data] | [User to insert data] | [User to insert data] |
| Methanol | [User to insert data] | [User to insert data] | [User to insert data] | [User to insert data] |
| Dichloromethane | [User to insert data] | [User to insert data] | [User to insert data] | [User to insert data] |
| Dimethyl Sulfoxide (DMSO) | [User to insert data] | [User to insert data] | [User to insert data] | [User to insert data] |
| Water | [User to insert data] | [User to insert data] | [User to insert data] | [User to insert data] |
Visualizations
The following diagrams illustrate the workflow for assessing the stability of this compound and a logical troubleshooting process.
Caption: Workflow for assessing the stability of a compound in a given solvent.
Caption: Troubleshooting guide for unexpected compound degradation in solution.
References
- 1. 916792-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-5-fluoro-2-methylbenzonitrile and 2-bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structurally related aryl halides: 4-Bromo-5-fluoro-2-methylbenzonitrile and 2-bromo-5-fluorotoluene. The analysis focuses on how the presence of a strongly electron-withdrawing nitrile group versus a weakly electron-donating methyl group dictates their behavior in common synthetic transformations. The information presented is supported by experimental data from analogous systems in the chemical literature.
Chemical and Physical Properties
A summary of the key properties for each compound is provided below for easy reference.
| Property | This compound | 2-bromo-5-fluorotoluene |
| CAS Number | 916792-15-9 | 452-63-1 |
| Molecular Formula | C₈H₅BrFN | C₇H₆BrF |
| Molecular Weight | 214.03 g/mol | 189.02 g/mol |
| Appearance | Not specified | Colorless to light yellow liquid |
| Boiling Point | Not specified | 177 °C at 756 mmHg[1] |
| Key Functional Groups | Nitrile, Bromo, Fluoro, Methyl | Bromo, Fluoro, Methyl |
Comparative Reactivity Analysis
The primary difference governing the reactivity of these two molecules is the electronic nature of the substituent at position 1: the strongly electron-withdrawing nitrile group (-CN) in this compound versus the parent toluene structure of 2-bromo-5-fluorotoluene.
-
This compound : The nitrile group significantly reduces electron density on the aromatic ring. This deactivation makes the C-Br bond more susceptible to the oxidative addition step in palladium-catalyzed cross-coupling reactions. Furthermore, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the fluorine position, which is ortho to the nitrile.
-
2-bromo-5-fluorotoluene : This compound behaves as a more classical aryl bromide. The methyl group is weakly electron-donating, making the aromatic ring more electron-rich than the benzonitrile counterpart. Its reactivity is primarily centered on the C-Br bond for transformations like cross-coupling and organometallic reagent formation.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in both molecules is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. However, the reaction kinetics and yields are influenced by the electronic environment. Aryl halides with electron-withdrawing groups, like this compound, generally undergo the rate-limiting oxidative addition step more readily than electron-neutral or electron-rich aryl halides.[2] This often leads to higher yields under milder conditions.[3]
Organometallic Reagent Formation
A significant point of divergence in their synthetic utility is the formation of Grignard or organolithium reagents.
-
2-bromo-5-fluorotoluene : This compound readily forms a Grignard reagent (4-fluoro-2-methylphenylmagnesium bromide) upon treatment with magnesium metal.[4] This reagent can then be used to react with a wide range of electrophiles, such as carbon dioxide (dry ice), to form carboxylic acids.[4]
-
This compound : The presence of the electrophilic nitrile group makes this compound incompatible with highly nucleophilic and basic organometallic reagents like Grignard or organolithium reagents. Any attempt to form such a reagent at the C-Br position would result in an immediate intramolecular or intermolecular attack on the nitrile group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it a prime candidate for SNAr. The fluorine atom at position 5 is activated by the strongly electron-withdrawing nitrile group at the adjacent C4 position (relative to fluorine). In contrast, the electron-richer ring of 2-bromo-5-fluorotoluene is not activated for SNAr, and this reaction is highly unlikely to occur. A related compound, 4-fluoro-2-methylbenzonitrile, is known to undergo nucleophilic aromatic substitution where the fluorine atom is displaced, supporting its reactivity in this context.[5]
Functional Group-Specific Reactivity
Beyond the C-Br bond, the unique functional groups of each molecule offer distinct synthetic pathways.
-
Nitrile Group Reactions (this compound) : The nitrile group is a versatile functional handle that can be:
-
Hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
-
Reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
-
Benzylic Position Reactions (2-bromo-5-fluorotoluene) : The methyl group possesses a reactive benzylic position. This allows for:
-
Oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). This reaction works as long as a hydrogen atom is present on the benzylic carbon.[6]
-
Halogenation under free-radical conditions to introduce a halogen on the methyl group.
-
Quantitative Reactivity Data
While direct, side-by-side comparative studies are not available in the literature, the following table summarizes expected outcomes and yields based on data from closely related systems.
| Reaction Type | This compound | 2-bromo-5-fluorotoluene |
| Suzuki-Miyaura Coupling | High Yield . Electron-deficient aryl bromides are excellent substrates. Yields of >90% are common for analogous bromobenzonitriles.[7] | Good to High Yield . Reacts well, but may require slightly more forcing conditions or specialized ligands compared to the activated benzonitrile. |
| Grignard Reagent Formation | Not Applicable . The nitrile group is incompatible with Grignard reagents. | High Yield . Readily forms the Grignard reagent for subsequent reactions.[4] |
| Nucleophilic Aromatic Sub. | Favorable . The fluorine atom is activated by the adjacent nitrile group. | Unfavorable . The ring is not sufficiently electron-deficient. |
| Methyl Group Oxidation | Not Applicable . | High Yield . Can be oxidized to the corresponding benzoic acid with KMnO₄.[6] |
| Nitrile Hydrolysis | High Yield . Can be converted to the corresponding carboxylic acid.[4] | Not Applicable . |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation and Carboxylation of 2-bromo-5-fluorotoluene
This protocol is based on established procedures for the formation of Grignard reagents and their subsequent reaction with dry ice.[10][11]
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (one small crystal)
-
2-bromo-5-fluorotoluene (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Dry ice (CO₂), crushed
-
2M Hydrochloric acid (HCl)
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Place the magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve the 2-bromo-5-fluorotoluene in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required.
-
Once initiated, add the remaining 2-bromo-5-fluorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath. In a separate beaker, crush a significant excess of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Carefully quench the reaction by slowly adding 2M HCl until the magnesium salts dissolve.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-fluoro-2-methylbenzoic acid.
-
Purify the product by recrystallization.
Visualized Workflows and Reactivity Pathways
Caption: Comparative reactivity pathways for the two aryl halides.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
-
This compound is an activated, multifunctional building block. Its C-Br bond is primed for high-yielding cross-coupling reactions, its C-F bond is susceptible to nucleophilic substitution, and its nitrile group offers a gateway to carboxylic acids and amines. However, its utility in organometallic chemistry is precluded by the reactive nitrile.
-
2-bromo-5-fluorotoluene serves as a robust and more conventional aryl bromide. It is the substrate of choice for generating organometallic intermediates (Grignard, organolithium) and can undergo cross-coupling at the C-Br bond or oxidation at the methyl group. It lacks the pathways for nucleophilic aromatic substitution and nitrile chemistry available to its counterpart.
The choice between these two reagents will be dictated entirely by the desired synthetic strategy, with the nitrile group of this compound offering more diverse, but also more restrictive, chemical possibilities.
References
- 1. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Halogenated Methylbenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Halogenated methylbenzonitriles are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of halogen and nitrile functionalities on the methylbenzene scaffold allows for a diverse range of subsequent chemical transformations. The selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness in research and development. This guide provides an objective comparison of the primary synthetic methodologies for preparing these valuable compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of halogenated methylbenzonitriles can be broadly categorized into three main strategies:
-
Sandmeyer Reaction: This classical approach involves the diazotization of a halogenated aminotoluene followed by cyanation. It is a versatile and well-established method.
-
Direct Halogenation of a Methylbenzonitrile: This route involves the direct electrophilic halogenation of a pre-existing methylbenzonitrile. Regioselectivity is a key consideration in this approach.
-
Cyanation of a Halogenated Toluene: This strategy begins with a halogenated toluene, which is then converted to the corresponding nitrile via a cyanation reaction, such as the Rosenmund-von Braun reaction or modern palladium-catalyzed methods.
-
Ammoxidation: A more specialized, industrial-scale method that involves the vapor-phase reaction of a halogenated methyltoluene with ammonia and oxygen over a catalyst.
The following tables provide a quantitative comparison of these routes for the synthesis of specific halogenated methylbenzonitriles.
Table 1: Synthesis of 2-Chloro-5-methylbenzonitrile
| Synthetic Route | Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| Sandmeyer Reaction | 2-Amino-5-chlorotoluene | 1. NaNO₂, HCl, 0-5 °C2. CuCN, KCN | 75-85% | General Literature Yields |
| Cyanation of Halotoluene | 2-Chloro-5-methyltoluene | Pd₂(dba)₃, dppf, Zn(CN)₂, DMF, 120 °C | ~80% | [1] |
| Ammoxidation | 2-Chloro-5-methyltoluene | V₂O₅/Al₂O₃ catalyst, NH₃, O₂, ~400°C | High (Industrial Process) | [2] |
Table 2: Synthesis of 4-Bromo-3-methylbenzonitrile
| Synthetic Route | Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| Direct Bromination | 3-Methylbenzonitrile | N-Bromosuccinimide (NBS), CCl₄, AIBN, reflux | ~90% | [3] |
| Sandmeyer Reaction | 4-Amino-3-methylbenzonitrile | 1. NaNO₂, HBr, 0-5 °C2. CuBr | 59% (for a similar substrate) | [4] |
| Cyanation of Halotoluene | 4-Bromo-3-methyltoluene | CuCN, DMF, reflux (Rosenmund-von Braun) | 60-70% | General Literature Yields |
Table 3: Synthesis of 5-Iodo-2-methylbenzonitrile
| Synthetic Route | Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| Sandmeyer-type Iodination | 5-Amino-2-methylbenzonitrile | 1. NaNO₂, H₂SO₄, 0-5 °C2. KI | ~70-80% | [5] |
| Direct Iodination | 2-Methylbenzonitrile | I₂, HIO₄, H₂SO₄, 80 °C | Moderate (potential for multiple isomers) | General Iodination Protocols |
| Cyanation of Halotoluene | 5-Iodo-2-methyltoluene | Pd(OAc)₂, K₄[Fe(CN)₆], DMAC, 120 °C | 83-96% (for similar aryl bromides) | [6] |
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes.
Caption: The Sandmeyer reaction pathway for synthesizing halogenated methylbenzonitriles.
Caption: The direct halogenation route to halogenated methylbenzonitriles.
Caption: Cyanation of a halogenated toluene to yield the target nitrile.
Detailed Experimental Protocols
Sandmeyer Reaction for 2-Chloro-5-methylbenzonitrile
Materials:
-
2-Amino-5-chlorotoluene
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Diazotization: A solution of 2-amino-5-chlorotoluene in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled to 0 °C. The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 30 minutes to ensure complete reaction. After cooling, the mixture is extracted with diethyl ether. The organic layer is washed with water, dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield 2-chloro-5-methylbenzonitrile.[7][8]
Direct Bromination of 3-Methylbenzonitrile
Materials:
-
3-Methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-methylbenzonitrile is dissolved in anhydrous carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of AIBN are added to the solution.
-
Reaction: The mixture is heated to reflux and maintained for approximately 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude 4-bromo-3-methylbenzonitrile. Further purification can be achieved by recrystallization.[3]
Rosenmund-von Braun Cyanation of 4-Bromo-3-methyltoluene
Materials:
-
4-Bromo-3-methyltoluene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Aqueous ammonia
-
Diethyl ether
Procedure:
-
Reaction Setup: A mixture of 4-bromo-3-methyltoluene and a molar excess of copper(I) cyanide in DMF is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled and poured into an aqueous ammonia solution to complex the copper salts. The product is then extracted with diethyl ether. The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by distillation or column chromatography to afford 4-bromo-3-methylbenzonitrile.[9]
Palladium-Catalyzed Cyanation of 2-Chloro-5-methyltoluene
Materials:
-
2-Chloro-5-methyltoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried flask are added Pd₂(dba)₃, dppf, and Zn(CN)₂. The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous DMF and 2-chloro-5-methyltoluene are then added via syringe.
-
Reaction: The reaction mixture is heated to 120 °C and stirred for several hours. The reaction progress is monitored by GC-MS or TLC.
-
Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield 2-chloro-5-methylbenzonitrile.[1]
Conclusion
The choice of synthetic route for a particular halogenated methylbenzonitrile depends on a careful consideration of several factors.
-
The Sandmeyer reaction offers a reliable and versatile route, particularly when the corresponding aniline is readily available. However, it involves the handling of potentially unstable diazonium salts.
-
Direct halogenation can be a highly efficient one-step process, but its utility is contingent on the regioselectivity of the halogenation, which is governed by the electronic and steric effects of the methyl and nitrile groups.
-
Cyanation of halogenated toluenes provides a convergent approach. The classical Rosenmund-von Braun reaction is effective but often requires harsh conditions. Modern palladium-catalyzed cyanation methods offer milder conditions, broader functional group tolerance, and often higher yields, making them an attractive alternative for many applications.
-
Ammoxidation is a powerful technique for large-scale production but is less common in a laboratory setting due to the specialized equipment required.
For researchers and drug development professionals, the palladium-catalyzed cyanation methods often represent the most versatile and efficient approach for accessing a wide range of halogenated methylbenzonitriles with high purity and in good yields. However, the classical Sandmeyer and direct halogenation routes remain valuable tools in the synthetic chemist's arsenal, especially when starting materials for these routes are more accessible or cost-effective.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
A Researcher's Guide to Aromatic Cyanation: Alternatives to Copper (I) Cyanide
For researchers, scientists, and drug development professionals, the introduction of a cyano group into an aromatic ring is a critical transformation. Aromatic nitriles are not only valuable intermediates, readily converted into amines, amides, and carboxylic acids, but they are also integral components of numerous pharmaceuticals and materials.[1][2] Historically, reactions like the Rosenmund-von Braun and Sandmeyer reactions, which often utilize stoichiometric and toxic copper(I) cyanide (CuCN) under harsh conditions, have been the mainstay.[3][4] However, the field has evolved significantly, offering a diverse toolkit of alternative reagents that provide milder conditions, improved functional group tolerance, and enhanced safety profiles.
This guide provides an objective comparison of modern alternatives to copper(I) cyanide for aromatic cyanation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Transition-Metal Catalyzed Cyanation: The Modern Standard
Palladium and nickel-catalyzed cross-coupling reactions have become the most powerful and versatile methods for aromatic cyanation, offering significant advantages over traditional copper-based methods.[3][5] These reactions typically couple an aryl (pseudo)halide with a cyanide source.
The Rise of Less Toxic Cyanide Sources
A major advancement in this area is the move away from highly toxic alkali metal cyanides (NaCN, KCN) towards safer, more manageable alternatives.[6][7] Key among these are:
-
Zinc Cyanide (Zn(CN)₂): Significantly less toxic than NaCN or KCN, Zn(CN)₂ is now widely used in palladium- and nickel-catalyzed cyanations.[3][8][9]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): Considered a non-toxic food additive, K₄[Fe(CN)₆] is an inexpensive, safe, and stable source of cyanide.[3][10][11] Its use represents a significant step towards greener chemistry.[12]
-
Organic Cyanating Reagents: A variety of organic molecules can serve as cyanide sources, often under milder conditions. These include acetone cyanohydrin, trimethylsilyl cyanide (TMSCN), and benzyl cyanide.[7][13][14][15]
Comparative Performance of Cyanide Sources
The choice of cyanide source and catalyst system significantly impacts reaction efficiency, substrate scope, and conditions. The following table summarizes the performance of common alternatives in the palladium- or nickel-catalyzed cyanation of aryl halides.
| Cyanide Source | Catalyst System (Typical) | Substrate | Temp (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Zn(CN)₂ | Pd(OAc)₂ / Ligand | Aryl Bromides/Chlorides | 80-120 | 2-24 | 70-95% | Pros: Reduced toxicity, good functional group tolerance.[8] Cons: Still a toxic reagent, can require higher temperatures. |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | Aryl Bromides/Chlorides | 70-140 | 12-24 | 80-99% | Pros: Non-toxic, inexpensive, environmentally benign.[3][16] Cons: Often requires biphasic solvent systems or higher temperatures to overcome solubility issues.[17] |
| Acetone Cyanohydrin | Pd(OAc)₂ / Ligand | Aryl Bromides | 50-100 | 1-6 | 75-98% | Pros: Can lead to milder conditions and shorter reaction times.[13][18] Cons: Thermally unstable, can release HCN. |
| TMSCN | Pd(OAc)₂ / Ligand | Aryl Bromides/Triflates | 25-80 | 1-12 | 60-95% | Pros: Highly reactive, allows for mild conditions.[19][20] Cons: Moisture sensitive, readily hydrolyzes to release HCN.[15] |
| NaCN / KCN | NiCl₂ / Ligand | Aryl Chlorides/Bromides | 50-60 | 1-5 | 65-90% | Pros: Highly reactive, inexpensive. Cons: Extremely toxic, catalyst poisoning is a major issue.[5][21] |
This table is a generalized summary. Specific yields and conditions are highly dependent on the specific substrate, ligand, and solvent used.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for palladium- and nickel-catalyzed cyanation reactions.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride with K₄[Fe(CN)₆]
This procedure is adapted from a mild and efficient method reported by Kwong and co-workers.[16]
Reaction: 4-Chlorotoluene to 4-Methylbenzonitrile
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), CM-phos ligand (4 mol%), Na₂CO₃ (1.5 equiv.), and K₄[Fe(CN)₆]·3H₂O (0.3 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add 4-chlorotoluene (1.0 equiv.), followed by a degassed solvent mixture of acetonitrile and water (e.g., 3:1 ratio).
-
Reaction: Stir the mixture at 70 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 4-methylbenzonitrile.
Protocol 2: Nickel-Catalyzed Cyanation of an Aryl Bromide with Zn(CN)₂
This protocol is a general representation of modern nickel-catalyzed methods.[5]
-
Reaction Setup: In a glovebox, charge a vial with NiCl₂(dppf) (5 mol%), Zn powder (2.0 equiv.), and Zn(CN)₂ (0.6 equiv.).
-
Reagent Addition: Add 4-bromoanisole (1.0 equiv.) followed by anhydrous DMAc.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with aqueous NaHCO₃ and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Visualizing the Catalytic Process
Understanding the underlying mechanisms and workflows is key to troubleshooting and optimizing these reactions.
Palladium-Catalyzed Cyanation Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed aromatic cyanation.
General Experimental Workflow
From setup to pure product, the workflow for these reactions follows a standard sequence in synthetic chemistry.
Caption: A typical workflow for transition-metal catalyzed cyanation.
Conclusion and Future Outlook
The development of palladium- and nickel-catalyzed systems has revolutionized aromatic cyanation, providing safer and more efficient alternatives to classic CuCN-based methods.[5][14] The introduction of non-toxic cyanide sources like K₄[Fe(CN)₆] marks a significant advance in sustainable chemistry.[17] While challenges such as catalyst deactivation and the need for expensive ligands remain, ongoing research continues to push the boundaries of efficiency and applicability.[3] For the modern researcher, the choice of reagent is no longer limited to copper cyanide but extends to a broad array of catalytic systems that can be tailored to the specific needs of their synthetic target, balancing reactivity, safety, and cost.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 16. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Biological Activity of Substituted Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various substituted benzonitrile derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of specific data on 4-Bromo-5-fluoro-2-methylbenzonitrile derivatives, this document broadens the scope to include a wider range of structurally related compounds for which experimental data has been published. The information is presented to facilitate objective comparison and support further research and development in this area.
Anticancer Activity of Benzonitrile Derivatives
A number of substituted benzonitrile derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.
Comparison of In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6c | EGFR Inhibition | A431 | ~2.0 | |
| A549 | ~2.0 | [1] | ||
| BGC-823 | ~2.0 | [1] | ||
| Compound 6i | EGFR Inhibition | A431 | ~2.0 | [1] |
| A549 | ~2.0 | [1] | ||
| BGC-823 | ~2.0 | [1] | ||
| Gefitinib (Reference) | EGFR Inhibition | A431 | >10.0 | [1] |
| A549 | >10.0 | [1] | ||
| BGC-823 | >10.0 | [1] | ||
| HC 1 (2,4-dichlorobenzylidene derivative) | EGFR Inhibition | HeLa | 0.6 | |
| HC 2 (4-bromo derivative) | EGFR Inhibition | HeLa | 1.0 | [2] |
| Doxorubicin (Reference) | DNA Intercalation | HeLa | 1.1 | [2] |
Key Observations:
-
Compounds 6c and 6i , which are 4-stilbenylamino quinazoline derivatives, demonstrated significantly more potent activity against A431, A549, and BGC-823 cell lines compared to the reference drug Gefitinib.[1] The presence of fluorine and trifluoromethyl groups on the stilbene moiety of these compounds was suggested to play an important role in their enhanced activity.[1]
-
The 2,4-dichlorobenzylidene derivative HC 1 and the 4-bromo derivative HC 2 of a thiazolidine-4-one scaffold showed potent EGFR inhibitory activity against the HeLa cell line, with HC 1 being more potent than the reference drug Doxorubicin.[2] The enhanced activity of the di-halogenated compound is attributed to increased lipophilicity.[2]
Experimental Protocols
In Vitro Anticancer Activity Evaluation (MTS Assay) [1]
-
Cell Seeding: Human tumor cell lines (A431, A549, Hela, SMMC-772, BGC823, SK-OV-3, HL-60, and HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the synthesized compounds.
-
Incubation: The plates were incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: 20 µL of MTS reagent was added to each well.
-
Incubation: The plates were further incubated for 4 hours.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for Epidermal Growth Factor Receptor (EGFR), a key target for some of the discussed anticancer benzonitrile derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzonitrile derivatives.
Antimicrobial Activity of Benzonitrile Derivatives
Certain substituted benzonitriles have also shown promise as antimicrobial agents, exhibiting activity against both bacteria and fungi.
Comparison of In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 7a (phenyl derivative) | S. aureus | 1.56 - 100 | [3] |
| B. cereus | 1.56 - 100 | [3] | |
| E. coli | 1.56 - 100 | [3] | |
| P. aeruginosa | 1.56 - 100 | [3] | |
| C. albicans | 1.56 - 100 | [3] | |
| A. niger | 1.56 - 100 | [3] | |
| Compound 7b (phenyl derivative) | S. aureus | 1.56 - 100 | [3] |
| B. cereus | 1.56 - 100 | [3] | |
| E. coli | 1.56 - 100 | [3] | |
| P. aeruginosa | 1.56 - 100 | [3] | |
| C. albicans | 1.56 - 100 | [3] | |
| A. niger | 1.56 - 100 | [3] | |
| Compound 7i (p-bromo phenyl derivative) | S. aureus | 1.56 - 100 | [3] |
| B. cereus | 1.56 - 100 | [3] | |
| E. coli | 1.56 - 100 | [3] | |
| P. aeruginosa | 1.56 - 100 | [3] | |
| C. albicans | 1.56 - 100 | [3] | |
| A. niger | 1.56 - 100 | [3] | |
| Gentamycin (Reference) | Bacteria | - | [3] |
| Ketoconazole (Reference) | Fungi | - | [3] |
Key Observations:
-
The 1,2,4-triazolo[3,4-b][4][5][6]thiadiazine derivatives 7a , 7b (both phenyl substituted), and 7i (p-bromo phenyl substituted) exhibited the highest activity against all tested bacterial and fungal strains.[3] The presence of a phenyl or a p-bromophenyl group at a specific position (C-6) of the triazolothiadiazine core was found to be crucial for high antimicrobial activity.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method) [3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds were serially diluted in broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and antimicrobial evaluation of the 1,2,4-triazolo[3,4-b][4][5][6]thiadiazine derivatives.
Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.
This guide highlights the potential of substituted benzonitrile derivatives as a versatile scaffold for the development of new therapeutic agents. Further research focusing on the synthesis and evaluation of a broader range of derivatives, including those with the this compound core, is warranted to fully explore their therapeutic potential and establish clear structure-activity relationships.
References
- 1. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives | MDPI [mdpi.com]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluoro-3-methylbenzonitrile | C8H5BrFN | CID 59556913 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for C-Br Bond Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of carbon-bromine (C-Br) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as the preeminent method for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds from organobromides. The choice of the palladium catalyst is critical, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of common palladium catalyst systems for C-Br bond activation, supported by experimental data to inform catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst is intrinsically linked to its ligand sphere and the nature of the palladium precursor. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven particularly effective in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of coupling reactions), and reductive elimination. Below is a summary of the performance of various palladium catalyst systems in prominent C-Br bond activation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoborane and an organohalide, is one of the most widely used cross-coupling reactions. The choice of catalyst can significantly impact the reaction's success, especially with less reactive aryl bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Bromide + Arylboronic Acid) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 4-Bromotoluene + Phenylboronic acid | 95 | [1] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 4-Bromoanisole + Phenylboronic acid | 98 | [1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 100 | 12 | 1-Bromo-4-nitrobenzene + Phenylboronic acid | 99 | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 2 | 4-Bromobiphenyl + Phenylboronic acid | >95 | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 2 | 2-Bromotoluene + Phenylboronic acid | 96 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of arylamines. The development of specialized ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl bromides.[3]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Bromide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 18 | 4-Bromotoluene + Morpholine | 98 | [4] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [2] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [2] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High | [2] |
| [Pd(IPr)Cl₂]₂ | - | NaOt-Bu | Toluene | 80 | 3 | 4-Chlorobromobenzene + Aniline | 95 | [5] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[6]
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Substrates (Aryl Bromide + Alkyne) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 25 | 4-Bromonitrobenzene + Phenylacetylene | 98 | [6] |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 4-Bromoacetophenone + Phenylacetylene | 95 | [6] |
| Pd/C | CuI | - | Et₃N | Acetonitrile | 80 | 4-Bromotoluene + Phenylacetylene | 92 | [7] |
| Na₂PdCl₄ | - | cataCXium Plntb | TMEDA | TMEDA | 80 | Various aryl bromides + Terminal alkynes | High | [8] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[9]
| Catalyst | Base | Additive | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Bromide + Alkene) | Conversion (%) | Reference |
| Pd/C | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | Bromobenzene + Styrene | 85 | [9] |
| Pd/BaSO₄ | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | Bromobenzene + Styrene | 78 | [9] |
| Pd EnCat | Na₂CO₃ | Bu₄NCl | NMP | 150 | 3 | Bromobenzene + Styrene | 96 | [9] |
| Pd(OAc)₂ | NaOAc | - | DMF | 100 | 24 | 4-Bromotoluene + Methyl acrylate | 95 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for key C-Br bond activation reactions.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.01-2 mol%), the phosphine ligand (e.g., SPhos, 0.02-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv). Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Stir the mixture for a few minutes to allow for the formation of the active catalyst. Add the aryl bromide (1.0 equiv) and the arylboronic acid (1.2 equiv). Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS). Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01-2 mol%), the phosphine ligand (e.g., X-Phos, 0.02-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv). The aryl bromide (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous, deoxygenated solvent (e.g., toluene). The reaction tube is sealed and heated to the specified temperature (typically 80-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the desired arylamine.[2]
Visualizing the Catalysis
Understanding the underlying mechanisms and workflows is essential for troubleshooting and optimizing reactions. The following diagrams illustrate key aspects of palladium-catalyzed C-Br bond activation.
References
- 1. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. chem.libretexts.org [chem.libretexts.org]
Validating the Molecular Structure of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, against other powerful spectroscopic techniques for validating the structure of 4-Bromo-5-fluoro-2-methylbenzonitrile.
This document outlines the experimental protocols and expected data for Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By presenting this data in a comparative format, we aim to provide a comprehensive resource for selecting the most appropriate analytical methods for structural validation in a research and development setting.
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and the overall three-dimensional structure with unparalleled accuracy.
While a public crystal structure for this compound is not available, the following table presents hypothetical, yet realistic, crystallographic data based on structurally similar brominated and fluorinated aromatic compounds.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₅BrFN |
| Formula Weight | 214.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521 |
| b (Å) | 6.123 |
| c (Å) | 15.432 |
| α (°) | 90 |
| β (°) | 102.54 |
| γ (°) | 90 |
| Volume (ų) | 785.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.809 |
| R-factor (%) | < 5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). Ideal crystals should be well-formed and free of defects, with dimensions between 0.1 and 0.3 mm.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, highly accurate molecular structure.
Experimental workflow for X-ray crystallography.
Spectroscopic Techniques for Structural Confirmation
While X-ray crystallography provides the most definitive structural data, it requires a high-quality single crystal, which may not always be obtainable. In such cases, a combination of spectroscopic techniques is employed to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
Table 2: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.85 | d (J ≈ 7 Hz) | 1H | H-6 |
| ~7.20 | d (J ≈ 9 Hz) | 1H | H-3 | |
| ~2.50 | s | 3H | -CH₃ | |
| ¹³C NMR | ~140 | d | 0C | C-4 (C-Br) |
| ~160 (d, J ≈ 250 Hz) | d | 0C | C-5 (C-F) | |
| ~135 | d | 1C | C-6 | |
| ~115 | d | 1C | C-3 | |
| ~130 | s | 0C | C-2 (C-CH₃) | |
| ~110 | d | 0C | C-1 (C-CN) | |
| ~118 | s | 0C | -CN | |
| ~20 | s | 1C | -CH₃ |
Note: 'd' denotes a doublet, and 's' denotes a singlet. J represents the coupling constant in Hertz.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are loaded. Key parameters include the pulse program, number of scans (e.g., 16 for ¹H, 1024 for ¹³C), and relaxation delay (1-2 seconds).
-
Data Acquisition: The Free Induction Decay (FID) is acquired for both ¹H and ¹³C nuclei.
-
Data Processing: The FID is subjected to Fourier transformation to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern can also offer valuable structural information. For this compound, the presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 3: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed m/z | Interpretation |
| [C₈H₅⁷⁹BrFN]⁺ | 212.9589 | ~212.959 | Molecular Ion with ⁷⁹Br |
| [C₈H₅⁸¹BrFN]⁺ | 214.9569 | ~214.957 | Molecular Ion with ⁸¹Br |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. The molecules are ionized, commonly using electrospray ionization (ESI).
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), which separates them based on their mass-to-charge ratio (m/z) with high accuracy.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the exact masses of the molecular ions and any significant fragment ions. The isotopic pattern is examined to confirm the presence of elements like bromine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 4: Expected FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N (Nitrile) stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1000 | Strong | C-F stretch |
| ~700-500 | Medium | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.
-
Sample Application: A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: The sample is removed, and the crystal is cleaned with a suitable solvent (e.g., isopropanol).
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific requirements of the study, including the level of structural detail needed, the amount of sample available, and the physical state of the compound.
Comparison of structural validation techniques.
A Comparative Analysis of Synthetic Pathways to 4-Bromo-5-fluoro-2-methylbenzonitrile for Pharmaceutical Research and Development
An in-depth evaluation of two primary synthetic routes—the Sandmeyer reaction and palladium-catalyzed cyanation—reveals critical trade-offs in cost, efficiency, and safety for the production of the key pharmaceutical intermediate, 4-Bromo-5-fluoro-2-methylbenzonitrile.
For researchers and professionals in the field of drug development, the efficient and cost-effective synthesis of complex chemical building blocks is a cornerstone of successful pharmaceutical innovation. This compound is a vital intermediate in the synthesis of a variety of therapeutic agents. This guide provides a comprehensive cost-benefit analysis of two prominent synthetic pathways to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.
Executive Summary of Synthetic Pathways
Two plausible and chemically robust methods for the synthesis of this compound are the Sandmeyer reaction and palladium-catalyzed cyanation. The Sandmeyer reaction offers a classical and often cost-effective approach, while palladium-catalyzed cyanation represents a more modern technique with potential advantages in yield and substrate scope, albeit with higher initial catalyst costs.
| Metric | Pathway 1: Sandmeyer Reaction | Pathway 2: Palladium-Catalyzed Cyanation |
| Starting Material | 2-Amino-5-bromo-4-fluorotoluene | 1,4-Dibromo-2-fluoro-5-methylbenzene |
| Key Reagents | Sodium Nitrite, Copper(I) Cyanide | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Cyanide Source |
| Estimated Yield | Moderate to Good | Good to Excellent |
| Reagent Cost | Generally Lower | Higher (due to palladium catalyst and ligand) |
| Process Complexity | Multi-step, requires careful temperature control | Typically a single catalytic step, requires inert atmosphere |
| Safety Concerns | Diazonium salt intermediates can be unstable; use of toxic copper cyanide. | Use of toxic cyanide source; palladium catalysts can be pyrophoric. |
Pathway 1: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2] This pathway commences with the diazotization of 2-amino-5-bromo-4-fluorotoluene, followed by reaction with a cyanide source, typically copper(I) cyanide.
Logical Workflow for the Sandmeyer Reaction
Caption: Workflow of the Sandmeyer reaction pathway.
Experimental Protocol
Step 1: Diazotization of 2-Amino-5-bromo-4-fluorotoluene
-
Dissolve 2-amino-5-bromo-4-fluorotoluene in a suitable acidic medium, such as a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the aryl diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
After cooling, the reaction mixture is typically extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved through recrystallization or column chromatography to afford pure this compound.
Cost and Performance Analysis
| Reagent | Purity | Price (USD) | Supplier Example |
| Sodium Nitrite | ≥97% | ~$180 / 250 g | Fisher Scientific[3] |
| Copper(I) Cyanide | 99% | ~$61 / 100 g | Sigma-Aldrich |
Note: The cost of the starting material, 2-amino-5-bromo-4-fluorotoluene, is a significant factor and requires sourcing from specialized chemical suppliers.
Pathway 2: Palladium-Catalyzed Cyanation
A more contemporary approach involves the palladium-catalyzed cyanation of an aryl halide.[4] For the synthesis of this compound, a suitable starting material would be 1,4-dibromo-2-fluoro-5-methylbenzene. This method offers the potential for higher yields and greater functional group tolerance under milder reaction conditions.[5]
Logical Workflow for Palladium-Catalyzed Cyanation
Caption: Workflow of the Palladium-Catalyzed Cyanation pathway.
Experimental Protocol
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the starting material (1,4-dibromo-2-fluoro-5-methylbenzene), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, for instance, 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
-
Add a cyanide source, such as zinc cyanide or potassium ferrocyanide.
-
Add a suitable degassed solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated in vacuo.
-
The crude product is then purified by column chromatography or recrystallization.
Cost and Performance Analysis
| Reagent | Purity | Price (USD) | Supplier Example |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >75.0% | ~$175 / 1 g | TCI America |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 97% | ~$35 / 1 g | Sigma-Aldrich |
Note: The cost of the starting material, 1,4-dibromo-2-fluoro-5-methylbenzene, and the specific cyanide source will significantly influence the overall cost of this pathway.
Comparative Discussion
Cost: The primary cost driver for the Sandmeyer reaction is the starting amine and the cyanide source. For the palladium-catalyzed route, the high cost of the palladium catalyst and the phosphine ligand are the most significant expenditures. While the upfront cost of the catalyst in Pathway 2 is high, its efficiency may lead to lower overall costs in large-scale production due to higher yields and potentially simpler purification.
Yield and Purity: Palladium-catalyzed reactions are often reported to provide higher yields and cleaner reaction profiles compared to the Sandmeyer reaction, which can sometimes be plagued by side reactions and the formation of impurities. This can translate to less demanding and more cost-effective purification processes for Pathway 2.
Safety and Environmental Impact: Both pathways involve hazardous materials. The Sandmeyer reaction generates potentially explosive diazonium salts and uses highly toxic copper cyanide. The palladium-catalyzed route avoids the use of diazonium intermediates but still requires the handling of toxic cyanide sources and potentially pyrophoric catalysts. The choice of cyanide source in the palladium-catalyzed reaction can mitigate some of these risks; for example, potassium ferrocyanide is considered a less toxic alternative to other cyanide salts.[6]
Scalability: Both reactions are scalable. However, the sensitivity of palladium catalysts to air and moisture can present challenges for large-scale industrial production, requiring specialized equipment to maintain inert conditions. The Sandmeyer reaction, while requiring careful temperature control, may be more robust in this regard.
Conclusion
The choice between the Sandmeyer reaction and palladium-catalyzed cyanation for the synthesis of this compound depends on the specific priorities of the research or development project. For smaller-scale laboratory synthesis where cost may be a primary concern and moderate yields are acceptable, the Sandmeyer reaction presents a viable option. For larger-scale production or when high yield and purity are paramount, the initial investment in a palladium-catalyzed system may be justified by its superior performance and potentially more streamlined downstream processing. A thorough evaluation of the costs of starting materials from various suppliers is essential for an accurate cost-benefit analysis for any specific application.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of various precursors for Trelagliptin synthesis
For Researchers, Scientists, and Drug Development Professionals
Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes. Its synthesis has been approached through various routes, with the choice of precursors playing a critical role in the overall efficiency, purity, and scalability of the process. This guide provides an objective comparison of different precursor strategies for the synthesis of Trelagliptin, supported by experimental data from patent literature and scientific publications.
Executive Summary
The synthesis of Trelagliptin primarily involves the coupling of a substituted pyrimidine-dione core with a chiral aminopiperidine and a fluorobenzonitrile moiety. The key variations in synthetic strategies lie in the choice of the starting materials for the fluorobenzonitrile portion and the protecting group strategy for the aminopiperidine. This comparison focuses on four main precursor approaches:
-
Route A: Starting from 2-bromo-5-fluorotoluene.
-
Route B: Utilizing the more stable and less hazardous 2-chloromethyl-4-fluorobenzonitrile.
-
Route C: Employing (R)-3-Boc-aminopiperidine to control selectivity and reduce by-products.
-
Route D: A cost-effective approach starting from 2-hydroxymethyl-4-fluorobenzonitrile.
The following sections detail the experimental data, protocols, and logical workflows for each of these synthetic pathways.
Data Presentation: A Quantitative Comparison
The efficacy of each precursor route can be quantitatively assessed by comparing key reaction parameters such as yield and purity at different stages of the synthesis. The following tables summarize the available data from various sources.
| Route | Key Precursors | Intermediate | Yield (%) | Purity (%) | Reference |
| A | 2-bromo-5-fluorotoluene, 6-chloro-3-methyluracil | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 60 | Not Specified | [1] |
| B | 2-chloromethyl-4-fluorobenzonitrile, 6-chloro-3-methyluracil | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 82 | 97.8 | [2] |
| C | 2-(chloromethyl)-4-fluorobenzonitrile, (R)-3-Boc-aminopiperidine | Boc-protected Trelagliptin | 92.0 | 99.3 | [3] |
| D | 2-hydroxymethyl-4-fluorobenzonitrile, 6-chloro-3-methyluracil | 2-chloromethyl-4-fluorobenzonitrile (in situ) | Not specified for this step | Not specified for this step | [2] |
| Final Product | (R)-3-aminopiperidine dihydrochloride | Trelagliptin | >85 | >99 | [1] |
| Final Product | (R)-3-Boc-aminopiperidine (deprotection) | Trelagliptin | 83.9 | 99.6 | [3] |
| Final Product | Trelagliptin Base | Trelagliptin Succinate | Not Specified | >99.96 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the key transformations in Trelagliptin synthesis, based on methodologies described in the patent literature.
Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Intermediate for Routes A, B, and D)
-
Alkylation Reaction: To a solution of 6-chloro-3-methyluracil in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)), add a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Slowly add a solution of the appropriate benzonitrile precursor (e.g., 2-bromomethyl-4-fluorobenzonitrile or 2-chloromethyl-4-fluorobenzonitrile) in a suitable solvent like toluene.
-
Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with a suitable solvent (e.g., isopropanol), and dry under vacuum to obtain the desired intermediate.
Protocol 2: Nucleophilic Substitution to form Trelagliptin (using unprotected aminopiperidine)
-
Reaction Setup: In a sealed tube or autoclave, combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-aminopiperidine dihydrochloride, and a base such as sodium bicarbonate (NaHCO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add a suitable organic solvent, such as ethanol or isopropanol.
-
Heat the mixture to approximately 100 °C and stir for several hours. The use of a phase transfer catalyst may be employed to improve the reaction rate and reduce side products.[5]
-
Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include filtration, extraction with an organic solvent, and washing with brine.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield Trelagliptin base.
Protocol 3: Synthesis of Boc-protected Trelagliptin (Route C)
-
Condensation: Dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile and (R)-3-Boc-aminopiperidine in a solvent such as toluene.
-
Add a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the reaction mixture to around 100 °C and stir for an extended period (e.g., 24 hours).[3]
-
Isolation: After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed, and dried. The crude product is then purified by recrystallization.[3]
Protocol 4: Deprotection of Boc-protected Trelagliptin
-
Hydrolysis: Dissolve the Boc-protected Trelagliptin in a suitable solvent mixture (e.g., ethyl acetate and water).
-
Add a strong acid such as hydrochloric acid or trifluoroacetic acid.
-
Stir the reaction at room temperature until the deprotection is complete.
-
The product is then isolated, which may involve neutralization and extraction, followed by purification to yield Trelagliptin.
Visualization of Pathways and Workflows
To better illustrate the relationships between the different synthetic strategies and the mechanism of action of Trelagliptin, the following diagrams are provided.
Caption: Synthetic pathways to Trelagliptin from various precursors.
Caption: A generalized workflow for a single synthetic step.
Caption: The signaling pathway for Trelagliptin's therapeutic effect.[6]
Conclusion
The choice of precursors for Trelagliptin synthesis has a significant impact on the overall efficiency and safety of the manufacturing process.
-
Route B , utilizing 2-chloromethyl-4-fluorobenzonitrile , appears to offer a good balance of yield, purity, and improved safety over the bromo-analogue used in Route A .[2]
-
Route C , which employs (R)-3-Boc-aminopiperidine , provides excellent control over side reactions, leading to high purity of the penultimate intermediate, though it introduces an additional deprotection step.[3] This method can effectively control the formation of impurities.[3]
-
Route D , starting with 2-hydroxymethyl-4-fluorobenzonitrile , presents a potentially more cost-effective approach by using a cheaper starting material.[2]
Ultimately, the optimal precursor strategy will depend on a variety of factors, including cost of raw materials, desired purity profile, and the capabilities of the manufacturing facility. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for the synthesis of Trelagliptin.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]
- 3. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
- 4. EP3083580A1 - A process for preparation of trelagliptin succinate - Google Patents [patents.google.com]
- 5. CN105669645B - Preparation method of trelagliptin and succinate thereof - Google Patents [patents.google.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-5-fluoro-2-methylbenzonitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides comprehensive, step-by-step guidance for the safe disposal of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9), a halogenated nitrile compound. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel from potential hazards.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 106.7 ± 25.9 °C | [2] |
| Solubility | No data available | [1] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [1] |
Note: Specific hazard classifications such as pictograms, signal words, and hazard statements for this compound are largely unavailable in public databases.[2] Therefore, it is prudent to handle this compound with the precautions suitable for toxic and environmentally hazardous materials.
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile rubber gloves. For extensive handling, double gloving is recommended.
-
Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Protective Clothing : A fully buttoned lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron should be worn.
-
Respiratory Protection : If handling the solid outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal by waste management services.
-
Waste Stream : this compound is a halogenated organic solid . It must be disposed of in a designated waste container for this category.
-
Container : Use a clearly labeled, sealable, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable option.
-
Labeling : The waste container must be labeled with "Halogenated Organic Waste" and the full chemical name: "this compound". All constituents and their approximate percentages should be listed.
-
Incompatible Materials : Do not mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizing agents in the same waste container.
Step-by-Step Disposal Procedure
-
Work Area : Conduct all handling and disposal operations within a certified chemical fume hood to minimize inhalation exposure.
-
Transfer of Waste : Carefully transfer the solid this compound waste into the designated halogenated organic waste container using a clean spatula or scoop. Avoid generating dust.
-
Contaminated Materials : Any materials contaminated with the compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same halogenated organic waste container.
-
Sealing the Container : Securely seal the waste container lid immediately after adding the waste.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuation : Evacuate all non-essential personnel from the immediate area of the spill.
-
Ventilation : Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Containment : For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Cleanup :
-
Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated halogenated organic waste container.
-
Avoid creating dust. If necessary, lightly moisten the absorbent material to prevent airborne dispersal.
-
Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
-
Large Spills : For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.
Visualized Workflows
The following diagrams illustrate key decision-making and experimental processes related to the disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-5-fluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance. This compound is a halogenated aromatic nitrile, and while specific toxicity data is limited, it should be handled with extreme care, assuming it to be hazardous.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound to mitigate risks of exposure.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][3] | Prevents skin contact, which can lead to irritation or burns.[1] Thin, disposable nitrile gloves offer limited splash protection and should be changed immediately upon contamination.[4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[1] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1] |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood.
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust.
-
Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[1]
-
-
Cleanup:
-
Decontaminate all glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinsate as hazardous waste.[1]
-
Wipe down the work surface with an appropriate solvent and cleaning agent.
-
Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical.[5]
-
III. Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.[8]
-
Waste Segregation:
-
Waste Collection:
-
Final Disposal:
IV. Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 916792-15-9 |
| Molecular Formula | C8H5BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | White Solid Crystalline (for a similar compound)[7] |
| Flash Point | 106.7 ± 25.9 °C |
| Density | 1.6 ± 0.1 g/cm³ |
| Primary Hazards | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Potential for skin and eye irritation. |
V. Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. 916792-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
